JNJ-46356479
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(cyclopropylmethyl)-7-[[4-(2,4-difluorophenyl)piperazin-1-yl]methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F5N5/c23-16-3-4-18(17(24)12-16)31-9-7-30(8-10-31)13-15-5-6-32-19(11-14-1-2-14)28-29-21(32)20(15)22(25,26)27/h3-6,12,14H,1-2,7-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJUYVSEWGRELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCN(CC4)C5=C(C=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of JNJ-46356479
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-46356479 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). Its discovery represents a significant advancement in the pursuit of novel therapeutics for central nervous system disorders, particularly schizophrenia, by targeting the glutamatergic system. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and key preclinical data for this compound. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Discovery and Lead Optimization
The discovery of this compound, chemically known as 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine, was the result of a lead optimization program aimed at improving the drug-like properties of a previous series of mGluR2 PAMs.[1] The primary challenges with earlier lead compounds were poor aqueous solubility and off-target liabilities, including metabolism and hERG inhibition.[1]
The optimization process involved systematic structural modifications to enhance solubility while maintaining high potency and selectivity for the mGluR2 receptor.[1] This effort led to the identification of this compound as a candidate with a more balanced profile, demonstrating significant improvements in physicochemical and pharmacokinetic properties.[1]
Synthesis Pathway
The synthesis of this compound involves a multi-step sequence. A detailed, step-by-step experimental protocol for the synthesis is provided below, based on established chemical principles and reported syntheses of similar compounds.
Experimental Protocol: Synthesis of this compound
Materials:
-
Starting materials and reagents can be sourced from commercial chemical suppliers.
-
Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography system)
Procedure:
The synthesis can be logically divided into the formation of the triazolopyridine core and the subsequent attachment of the piperazinyl-phenyl side chain.
Step 1: Synthesis of the Triazolopyridine Core A suitable substituted pyridine is used as the starting material. The triazole ring is constructed through a series of cyclization reactions.
Step 2: Functionalization of the Triazolopyridine Core The core is then functionalized to introduce the trifluoromethyl and cyclopropylmethyl groups at the appropriate positions. This may involve halogenation followed by a coupling reaction for the introduction of the cyclopropylmethyl group.
Step 3: Introduction of the Side Chain The final key step is the attachment of the 4-(2,4-difluorophenyl)piperazine moiety. This is typically achieved through a nucleophilic substitution reaction where the piperazine nitrogen attacks an electrophilic center on the triazolopyridine core, which has been appropriately activated (e.g., as a methyl halide or tosylate).
Purification: The final compound is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to obtain a high-purity solid.
Characterization: The structure and purity of this compound are confirmed by analytical techniques including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the mGluR2 receptor.[2] This means it does not directly activate the receptor but enhances its response to the endogenous agonist, glutamate. mGluR2 is a G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in the release of glutamate.
This mechanism is particularly relevant to the "glutamate hypothesis" of schizophrenia, which posits that excessive glutamate release contributes to the pathophysiology of the disorder. By dampening this excessive glutamatergic activity, this compound is thought to exert its therapeutic effects.
Furthermore, preclinical studies have revealed that this compound exhibits neuroprotective effects by modulating apoptotic pathways. Specifically, it has been shown to partially restore the levels of the anti-apoptotic protein Bcl-2 and attenuate the activation of the pro-apoptotic protein caspase-3.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| mGluR2 PAM EC₅₀ | 78 nM | Not specified | |
| mGluR2 PAM Eₘₐₓ | 256% | Not specified |
Table 2: In Vivo Effects of this compound in a Mouse Model of Schizophrenia
| Protein | Effect of this compound Treatment | Brain Region | Reference |
| Bcl-2 | Partial restoration of reduced levels | Prefrontal Cortex & Hippocampus | |
| Caspase-3 | Attenuation of increased levels | Prefrontal Cortex | |
| Bax | No significant change | Prefrontal Cortex & Hippocampus | |
| Bax/Bcl-2 Ratio | Normalization to control levels | Prefrontal Cortex & Hippocampus |
Key Experimental Protocols
mGluR2 Positive Allosteric Modulator (PAM) Assay
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound as a positive allosteric modulator of the mGluR2 receptor.
Principle: A functional assay is used to measure the potentiation of the glutamate-induced response in cells expressing the mGluR2 receptor. A common method is the thallium flux assay.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human mGluR2 receptor and a G-protein-activated inwardly rectifying potassium (GIRK) channel are cultured under standard conditions.
-
Compound Preparation: this compound is serially diluted in an appropriate buffer to create a concentration range.
-
Assay Procedure:
-
Cells are plated in a multi-well plate and loaded with a thallium-sensitive fluorescent dye.
-
The cells are then exposed to a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀) in the presence of varying concentrations of this compound.
-
A thallium-containing buffer is added to the wells, and the influx of thallium through the activated GIRK channels is measured as an increase in fluorescence.
-
-
Data Analysis:
-
The fluorescence signal is plotted against the concentration of this compound.
-
The EC₅₀ (the concentration of the compound that produces 50% of its maximal effect) and Eₘₐₓ (the maximal potentiation of the glutamate response) are calculated using a non-linear regression analysis.
-
Western Blot Analysis of Apoptotic Proteins
Objective: To quantify the levels of apoptotic and anti-apoptotic proteins in brain tissue following treatment with this compound.
Methodology:
-
Tissue Preparation: Brain tissue (e.g., prefrontal cortex, hippocampus) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software.
-
The expression levels of the target proteins are normalized to the loading control.
-
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro and in vivo analysis.
Conclusion
This compound is a promising mGluR2 positive allosteric modulator with a well-defined mechanism of action and favorable drug-like properties. The synthetic pathway is accessible, and the preclinical data supports its potential as a therapeutic agent for schizophrenia and other CNS disorders characterized by glutamatergic dysfunction. This technical guide provides a solid foundation of information for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds.
References
JNJ-46356479: A Deep Dive into the Structure-Activity Relationship of a Novel mGluR2 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of JNJ-46356479, a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] This document details the mechanism of action, quantitative biological data, and experimental methodologies related to this compound, offering valuable insights for researchers in the fields of neuroscience and drug discovery.
Introduction: Targeting Glutamatergic Dysfunction in Schizophrenia
Current treatments for schizophrenia primarily target the dopaminergic system, effectively managing positive symptoms but often failing to address the negative and cognitive deficits associated with the disorder.[3] The glutamatergic dysfunction hypothesis of schizophrenia proposes that an imbalance in glutamate neurotransmission, specifically excessive glutamate release, contributes significantly to the pathophysiology of the disease.[3][4] This has led to the exploration of novel therapeutic targets within the glutamatergic system.
This compound emerged from efforts to develop compounds that could modulate this system. As a positive allosteric modulator of mGluR2, it represents a promising approach by enhancing the natural regulatory function of glutamate, rather than directly activating or blocking receptors.
Mechanism of Action: Enhancing Endogenous Glutamate Signaling
This compound functions as a selective mGluR2 PAM. This means it does not activate the mGluR2 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. The mGluR2 receptor is a presynaptic autoreceptor that, when activated, inhibits the release of glutamate. By potentiating the effect of glutamate at this receptor, this compound effectively reduces presynaptic glutamate release, thereby mitigating the "glutamate storm" implicated in schizophrenia. This upstream regulation of glutamate levels offers a potential advantage over traditional antipsychotics.
The signaling pathway initiated by the activation of mGluR2 and its modulation by this compound is depicted below.
Caption: Mechanism of action of this compound as an mGluR2 PAM.
Structure-Activity Relationship (SAR) Analysis
The development of this compound involved a lead optimization process aimed at improving upon earlier compounds which suffered from poor solubility. The core structure is an 8-trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine.
Quantitative Data
The following table summarizes the key in vitro potency data for this compound.
| Compound | Target | Assay Type | EC50 (nM) | Emax (%) | Reference |
| This compound | mGluR2 | PAM Activity | 78 | 256 |
Preclinical Evidence and Experimental Protocols
This compound has been evaluated in various preclinical models, demonstrating its potential as a therapeutic agent for schizophrenia.
In Vivo Behavioral Studies in a Mouse Model of Schizophrenia
Objective: To assess the efficacy of this compound in ameliorating cognitive and negative symptom-like behaviors in a ketamine-induced mouse model of schizophrenia.
Experimental Protocol:
-
Animal Model: A postnatal ketamine mouse model is used to induce schizophrenia-like deficits.
-
Treatment: Adult mice receive this compound treatment.
-
Behavioral Tests:
-
Y-maze test: To assess spatial working memory.
-
Three-Chamber Social Interaction Test: To evaluate social motivation.
-
Five-Trial Social Memory Test: To assess social memory.
-
The general workflow for these behavioral studies is outlined below.
Caption: Workflow for in vivo behavioral studies.
Results: Treatment with this compound has been shown to effectively ameliorate cognitive and negative deficits in this mouse model. Early treatment during adolescence also showed similar positive outcomes.
Neuroprotective Effects and Apoptotic Pathway Modulation
Objective: To investigate the neuroprotective mechanisms of this compound by examining its effects on apoptotic protein levels in the brain.
Experimental Protocol:
-
Animal Model: Ketamine-induced mouse model of schizophrenia.
-
Tissue Collection: Prefrontal cortex and hippocampus are dissected.
-
Western Blot Analysis: Protein levels of pro-apoptotic (caspase-3, Bax) and anti-apoptotic (Bcl-2) proteins are quantified.
Caption: Experimental workflow for apoptosis pathway analysis.
Results: this compound demonstrated a neuroprotective effect by attenuating apoptosis. It partially restored the levels of the anti-apoptotic protein Bcl-2, which were reduced by ketamine exposure. This led to a normalization of the Bax/Bcl-2 ratio. In the prefrontal cortex, this compound also reduced the elevated levels of caspase-3 seen in the ketamine-treated group.
In Vivo PET Imaging
Objective: To characterize the in vivo brain uptake, biodistribution, and pharmacokinetic properties of this compound using Positron Emission Tomography (PET).
Experimental Protocol:
-
Radiolabeling: this compound is radiolabeled with Fluorine-18 ([¹⁸F]) to create [¹⁸F]this compound.
-
Animal Subjects: Studies are conducted in C57BL/6J mice, Sprague-Dawley rats, and cynomolgus monkeys.
-
PET Scanning: Whole-body biodistribution and brain uptake are measured over time following intravenous injection of the radioligand.
-
Blocking Studies: To confirm specific binding to mGluR2, pre-treatment with a non-radiolabeled mGluR2 PAM is performed.
Results: [¹⁸F]this compound readily crosses the blood-brain barrier and shows fast and reversible kinetics in both rodents and non-human primates. The imaging studies confirmed its suitability as a PET ligand for mGluR2.
Conclusion and Future Prospects
This compound is a potent and selective mGluR2 PAM with a well-defined mechanism of action and promising preclinical data. Its ability to modulate the glutamatergic system, coupled with its neuroprotective effects, makes it a strong candidate for the treatment of schizophrenia, particularly for addressing the challenging negative and cognitive symptoms. The favorable pharmacokinetic profile, as demonstrated by PET imaging, further supports its development. Future research will likely focus on clinical trials to establish its safety and efficacy in human subjects. The development of this compound highlights the potential of targeting mGluR2 as a novel therapeutic strategy for schizophrenia and other neuropsychiatric disorders.
References
Preclinical Pharmacology of JNJ-46356479: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). As a PAM, this compound enhances the receptor's response to the endogenous ligand glutamate, rather than directly activating the receptor itself. This mechanism of action has garnered significant interest for its therapeutic potential in treating central nervous system disorders, particularly schizophrenia. The glutamatergic dysfunction hypothesis of schizophrenia posits that an imbalance in glutamate neurotransmission contributes to the pathophysiology of the disease. By potentiating the function of mGluR2, which is a presynaptic autoreceptor that negatively regulates glutamate release, this compound is proposed to restore glutamatergic homeostasis and thereby ameliorate symptoms associated with schizophrenia.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its in vitro and in vivo properties, the experimental protocols used for its evaluation, and the signaling pathways it modulates.
Core Pharmacology Data
The preclinical development of this compound has been supported by a robust set of pharmacological data, demonstrating its potency, selectivity, and in vivo efficacy.
In Vitro Potency
The potency of this compound as an mGluR2 PAM was determined using a functional assay measuring intracellular calcium flux.
| Parameter | Value | Assay Type |
| EC50 | 78 nM | Calcium Flux Assay |
In Vivo Efficacy in a Schizophrenia Model
The therapeutic potential of this compound was assessed in a ketamine-induced mouse model of schizophrenia. This model recapitulates some of the behavioral and neurochemical alterations observed in the human condition.
| Model | Behavioral Test | Treatment Regimen | Key Finding |
| Ketamine-induced schizophrenia (mice) | Y-Maze Test | 10 mg/kg, daily (adolescence) | Reversed deficits in spontaneous alternation, indicating improved spatial working memory.[1][2] |
| Ketamine-induced schizophrenia (mice) | Three-Chamber Social Interaction Test | 10 mg/kg, daily (adolescence) | Restored preference for social novelty, suggesting amelioration of social deficits.[1][2] |
Neuroprotective Effects
In addition to its effects on behavior, this compound has demonstrated neuroprotective properties in the ketamine-induced schizophrenia model by modulating key proteins involved in apoptosis.
| Protein | Effect of this compound Treatment | Brain Region |
| Bcl-2 (anti-apoptotic) | Increased expression | Prefrontal Cortex & Hippocampus |
| Caspase-3 (pro-apoptotic) | Decreased activation | Prefrontal Cortex & Hippocampus |
Experimental Protocols
Calcium Flux Assay for EC50 Determination
This protocol describes a representative method for determining the half-maximal effective concentration (EC50) of an mGluR2 PAM.
1. Cell Culture and Plating:
-
Use a stable cell line co-expressing the human mGluR2 and a promiscuous G-protein (e.g., Gα15 or a chimeric G-protein) that couples the receptor to the phospholipase C pathway. HEK293 cells are a common choice.
-
Culture the cells in appropriate media (e.g., DMEM with 10% FBS) and maintain at 37°C in a 5% CO2 incubator.
-
Plate the cells in black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
2. Dye Loading:
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6).
-
Prepare a loading buffer containing the dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells with the dye-loading solution for 1 hour at 37°C, protected from light.
3. Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Utilize a fluorescence microplate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add a fixed, sub-maximal concentration of glutamate (the orthosteric agonist) to all wells, followed immediately by the addition of the various concentrations of this compound.
-
Continuously record the fluorescence intensity for several minutes to capture the calcium mobilization.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
For each concentration of this compound, calculate the peak fluorescence response.
-
Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Ketamine-Induced Schizophrenia Mouse Model and Behavioral Testing
This section details the protocol for inducing a schizophrenia-like state in mice using ketamine and the subsequent behavioral assessments.
1. Animal Model Induction:
-
Use C57BL/6 mice.
-
On postnatal days (PND) 7, 9, and 11, administer ketamine hydrochloride (30 mg/kg) via intraperitoneal (i.p.) injection. Control animals receive saline.
2. This compound Treatment:
-
During the adolescent period (PND 35-60), administer this compound (10 mg/kg) or vehicle daily via i.p. injection.
3. Y-Maze Test for Spatial Working Memory:
-
The Y-maze apparatus consists of three identical arms at a 120° angle from each other.
-
Place a mouse at the center of the maze and allow it to freely explore the arms for 8 minutes.
-
Record the sequence of arm entries. An alternation is defined as consecutive entries into three different arms.
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
A lower percentage of alternation in ketamine-treated mice is indicative of a working memory deficit, which is expected to be reversed by effective treatment.
4. Three-Chamber Social Interaction Test:
-
The apparatus is a rectangular box divided into three chambers.
-
Habituation Phase: Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Phase: Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse in the center chamber and allow it to explore for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Social Novelty Phase: Replace the empty wire cage with a new, "novel" stranger mouse. The now "familiar" mouse remains in the other side chamber. Allow the test mouse to explore for another 10 minutes and record the interaction times.
-
Healthy mice typically spend more time with a conspecific than an empty cage (sociability) and more time with a novel mouse than a familiar one (social novelty). Ketamine-treated mice often show deficits in these preferences, which can be rescued by effective treatment.
Western Blot for Apoptotic Proteins
This protocol outlines the steps for analyzing the expression of Bcl-2 and caspase-3 in mouse brain tissue.
1. Tissue Preparation:
-
Euthanize mice and rapidly dissect the prefrontal cortex and hippocampus on ice.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Signaling Pathways and Experimental Workflows
mGluR2 Signaling Pathway
This compound, as an mGluR2 PAM, modulates the canonical Gi/o-coupled signaling cascade.
Caption: mGluR2 signaling cascade in the presynaptic terminal.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the workflow for evaluating the efficacy of this compound in the ketamine-induced schizophrenia mouse model.
Caption: Workflow for in vivo preclinical studies of this compound.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective mGluR2 PAM with therapeutic potential for schizophrenia. Its ability to reverse behavioral deficits in a relevant animal model and exert neuroprotective effects highlights its promise as a novel therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other mGluR2 modulators in the field of neuropsychiatric drug discovery.
References
- 1. The positive allosteric modulator of the mGlu2 receptor this compound partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early treatment with this compound, a mGluR2 modulator, improves behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of JNJ-46356479: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of JNJ-46356479, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). The information presented herein is intended to support researchers and drug development professionals in understanding the preclinical profile of this compound.
Core Compound Activity
This compound acts as a positive allosteric modulator of the mGluR2, enhancing the receptor's response to the endogenous agonist, glutamate.[1] This mechanism of action is distinct from direct agonists, as PAMs typically require the presence of the orthosteric agonist to exert their effects. The compound has demonstrated potent and selective activity in a variety of in vitro assays.
Quantitative In Vitro Pharmacology
The following table summarizes the key quantitative data obtained from in vitro studies of this compound.
| Parameter | Species | Assay System | Value | Reference |
| PAM Activity (EC50) | Human | CHO cells expressing mGluR2 | 78 nM | [1] |
| Maximum Effect (Emax) | Human | CHO cells expressing mGluR2 | 256% | |
| Intrinsic Agonist Activity (EC50) | Human | cAMP biosensor assay | 2 µM | [2] |
| Selectivity | Human | Various | >100-fold vs. other mGluRs |
Signaling Pathway and Mechanism of Action
This compound enhances the signaling cascade initiated by glutamate binding to the mGluR2. As a member of the Group II metabotropic glutamate receptors, mGluR2 is coupled to the Gi/o family of G-proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is crucial for the modulation of synaptic transmission and neuronal excitability.
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize this compound.
[³⁵S]GTPγS Binding Assay for mGluR2 PAM Activity
This assay measures the functional consequence of mGluR2 activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[3][4]
Materials:
-
CHO cell membranes expressing human mGluR2
-
[³⁵S]GTPγS
-
GTPγS (unlabeled)
-
GDP
-
Glutamate
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Thaw cryopreserved CHO-hmGluR2 cell membranes on ice. Homogenize the membranes in assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing cell membranes, GDP (to a final concentration of ~10 µM), and varying concentrations of this compound.
-
Glutamate Addition: Add a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀) to the wells to assess PAM activity. For determining intrinsic agonist activity, glutamate is omitted.
-
Initiation of Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.1-0.5 nM) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS. Calculate the specific binding and plot the concentration-response curves to determine EC₅₀ and Eₘₐₓ values.
Caspase-3 Activity Assay in Neuroblastoma Cells
This assay is used to evaluate the potential neuroprotective effects of this compound by measuring the activity of caspase-3, a key executioner enzyme in apoptosis.
Materials:
-
Human neuroblastoma cell line (e.g., SK-N-SH or SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine or glutamate)
-
Caspase-3 colorimetric or fluorometric substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)
-
Cell lysis buffer
-
96-well plates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Culture and Treatment: Seed neuroblastoma cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a predetermined time.
-
Induction of Apoptosis: Following pre-treatment with this compound, expose the cells to an apoptosis-inducing agent. Include appropriate control wells (vehicle control, inducer alone, this compound alone).
-
Cell Lysis: After the induction period, lyse the cells by adding cell lysis buffer to each well. Incubate on ice to ensure complete lysis.
-
Caspase-3 Activity Measurement: Transfer the cell lysates to a new 96-well plate. Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours to allow for the enzymatic reaction to proceed.
-
Quantification: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the caspase-3 activity to the total protein concentration in each lysate. Compare the activity in treated cells to that in control cells to determine the effect of this compound on apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel mGluR2 PAM like this compound.
References
JNJ-46356479: A Deep Dive into its Binding Affinity, Selectivity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46356479 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2)[1][2]. As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism of action has positioned this compound as a promising therapeutic candidate for central nervous system (CNS) disorders characterized by glutamatergic dysregulation, such as schizophrenia[3][4]. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, complete with detailed experimental protocols and visualizations of its signaling pathways.
Binding Affinity and Potency
This compound demonstrates potentiation of the mGluR2 receptor in the nanomolar range. The key quantitative measure of its activity as a PAM is its half-maximal effective concentration (EC50).
| Parameter | Value | Receptor | Assay Type |
| EC50 | 78 nM | mGluR2 | Functional Assay |
| Emax | 256% | mGluR2 | Functional Assay |
Table 1: In Vitro Potency of this compound at the mGluR2 Receptor.
Selectivity Profile
A critical attribute of a high-quality chemical probe and potential therapeutic is its selectivity for the intended target over other related and unrelated proteins. This compound has been reported to exhibit excellent selectivity for mGluR2 over other mGluR subtypes[5].
While a comprehensive screening panel with quantitative Ki or IC50 values across a wide range of receptors is not publicly available in the reviewed literature, reports indicate a selectivity of over 100-fold for mGluR2 compared to other mGluRs. Further detailed quantitative data would be beneficial for a complete understanding of its off-target profile.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to an allosteric site on the mGluR2 receptor, a Gi/Go-coupled G-protein coupled receptor (GPCR). This binding event potentiates the receptor's response to glutamate, leading to a cascade of downstream signaling events.
Presynaptic Glutamate Release Modulation
The primary mechanism of action of this compound is the reduction of presynaptic glutamate release. Activation of presynaptic mGluR2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates voltage-gated calcium channels and components of the synaptic release machinery, ultimately reducing the probability of glutamate release from the presynaptic terminal.
Neuroprotective Effects via Apoptosis Regulation
Recent studies have elucidated a neuroprotective role for this compound through the modulation of apoptotic pathways. In models of glutamate-induced excitotoxicity, this compound has been shown to attenuate apoptosis. This is achieved by restoring the balance between pro-apoptotic and anti-apoptotic proteins. Specifically, this compound treatment has been associated with an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax and cleaved caspase-3.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for assessing the binding affinity and selectivity of mGluR2 PAMs like this compound.
In Vitro Functional Assay for mGluR2 Potency (EC50)
This protocol outlines a typical cell-based functional assay to determine the potency of a PAM.
Methodology:
-
Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human mGluR2 receptor.
-
Cell Plating: Seed the cells into multi-well plates (e.g., 384-well) at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the various concentrations of this compound to the wells.
-
Incubate for a predetermined period.
-
Add a sub-maximal concentration of glutamate (typically EC10-EC20) to all wells to stimulate the receptor.
-
Measure the cellular response. The specific readout will depend on the signaling pathway being assessed. Common methods include:
-
Calcium Mobilization Assays: For Gi/Go-coupled receptors co-expressing a promiscuous G-protein like Gα16 or a chimeric G-protein that couples to the phospholipase C pathway, changes in intracellular calcium can be measured using fluorescent calcium indicators (e.g., Fluo-4 AM).
-
cAMP Assays: Measure the inhibition of forskolin-stimulated cAMP production using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
-
-
Data Analysis: Plot the measured response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
Selectivity Assays
To determine the selectivity of this compound, similar functional assays are performed using cell lines expressing other mGluR subtypes or a panel of unrelated receptors. The EC50 values obtained for the off-target receptors are then compared to the EC50 for mGluR2 to calculate the selectivity ratio.
Conclusion
This compound is a potent and selective positive allosteric modulator of the mGluR2 receptor. Its mechanism of action, centered on the fine-tuning of presynaptic glutamate release and the modulation of apoptotic pathways, underscores its potential as a therapeutic agent for neurological and psychiatric disorders. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further studies detailing a broad, quantitative off-target screening profile would be invaluable in further characterizing the safety and specificity of this compound.
References
- 1. Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (this compound), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The positive allosteric modulator of the mGlu2 receptor this compound partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early treatment with this compound, a mGluR2 modulator, improves behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Role of JNJ-46356479 in Modulating Glutamate Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a PAM, this compound does not activate the mGluR2 receptor directly but enhances its sensitivity to the endogenous ligand, glutamate.[2] This modulation of the mGluR2 receptor, a key presynaptic autoreceptor, leads to a reduction in glutamate release.[1][3] The compound has been investigated in preclinical models, particularly in the context of the glutamatergic dysfunction hypothesis of schizophrenia, which posits that excessive glutamate release contributes to the pathophysiology of the disorder. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its role in modulating glutamate release, and details the experimental protocols used in its preclinical evaluation.
Core Mechanism of Action: mGluR2 Positive Allosteric Modulation
This compound exerts its effects by binding to an allosteric site on the mGluR2 receptor, distinct from the glutamate binding site. This binding induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling. mGluR2 is a Gi/o-coupled G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals. Its activation by glutamate initiates an intracellular signaling cascade that ultimately inhibits the release of glutamate from the presynaptic neuron, serving as a negative feedback mechanism. By potentiating the action of endogenous glutamate at these autoreceptors, this compound effectively dampens excessive glutamatergic transmission.
Data Presentation: In Vitro and In Vivo Pharmacology
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 78 nM | CHO cells expressing human mGluR2 | [35S]GTPγS binding assay | |
| Emax | 256% | CHO cells expressing human mGluR2 | [35S]GTPγS binding assay |
Table 2: Preclinical Model Investigating the Effects of this compound
| Model | Species | Compound Administration | Dosages | Key Findings | Reference |
| Ketamine-induced model of schizophrenia | Mouse | Daily subcutaneous injection | This compound: 10 mg/kg; Ketamine: 30 mg/kg | Reversal of ketamine-induced behavioral and neuropathological deficits. |
Experimental Protocols
In Vitro [35S]GTPγS Binding Assay for mGluR2 Potency Determination
This assay is a functional measure of G-protein activation following receptor stimulation.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 receptor are cultured and harvested.
-
The cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Procedure:
-
Membranes are incubated with varying concentrations of this compound in the presence of a sub-maximal concentration of glutamate (e.g., EC20).
-
The binding reaction is initiated by the addition of [35S]GTPγS.
-
The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The specific binding of [35S]GTPγS is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from total binding.
-
The data are then fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum potentiation effect).
Ketamine-Induced Schizophrenia-like Behavior Model in Mice
This in vivo model is used to assess the potential antipsychotic-like effects of compounds.
1. Animal Model:
-
Male C57BL/6J mice are typically used.
-
On postnatal days (PND) 7, 9, and 11, pups receive a subcutaneous injection of ketamine (30 mg/kg) or saline.
2. Drug Administration:
-
At adulthood (e.g., PND 80), the mice are treated daily with a subcutaneous injection of this compound (10 mg/kg, dissolved in a vehicle such as 10% hydroxypropyl-β-cyclodextrin) or vehicle for a specified period (e.g., 14 days) before behavioral testing.
-
Treatment is continued throughout the behavioral testing period.
3. Behavioral Assessments:
-
A battery of behavioral tests is conducted to assess schizophrenia-like symptoms, including:
-
Y-maze: To evaluate spatial working memory.
-
Novel object recognition test: To assess recognition memory.
-
Social interaction test: To measure social withdrawal and social memory.
-
4. Neuropathological Analysis:
-
Following behavioral testing, brain tissue (e.g., prefrontal cortex and hippocampus) is collected.
-
Western blotting is performed to analyze the levels of proteins implicated in schizophrenia pathophysiology, such as markers for apoptosis (e.g., Bcl-2, Bax, caspase-3) and synaptic function.
Mandatory Visualizations
Signaling Pathway of mGluR2 Activation and Modulation by this compound
Caption: mGluR2 signaling pathway modulated by this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for ketamine-induced schizophrenia model.
Discussion and Future Directions
This compound represents a promising therapeutic approach for disorders characterized by glutamatergic hyperfunction, such as schizophrenia. Its mechanism as an mGluR2 PAM allows for a nuanced modulation of the glutamate system, primarily by enhancing the endogenous regulatory feedback loop. The preclinical data in the ketamine model of schizophrenia support its potential to ameliorate behavioral and neuropathological deficits associated with the disorder.
A significant gap in the publicly available data is the direct quantitative measurement of this compound's effect on in vivo glutamate release. Future studies employing techniques such as in vivo microdialysis in relevant brain regions (e.g., prefrontal cortex, hippocampus) and electrophysiological recordings to measure changes in excitatory postsynaptic currents (EPSCs) would be invaluable. Such studies would provide a more complete picture of the compound's pharmacodynamic profile and strengthen the link between its molecular mechanism and its observed behavioral effects. A dose-response relationship for the reduction of glutamate release would be particularly informative for guiding clinical trial design.
References
An In-depth Technical Guide to the Early Research and Development of Seltorexant (JNJ-42847922)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Seltorexant, also known by its developmental code name JNJ-42847922, is a first-in-class, orally active, selective orexin-2 receptor (OX2R) antagonist.[1][2] It was developed by Janssen Pharmaceuticals for the treatment of conditions linked to hyperarousal, primarily Major Depressive Disorder (MDD) with associated insomnia symptoms.[3][4] The orexin system, comprising neuropeptides Orexin-A and Orexin-B and their receptors OX1R and OX2R, is a critical regulator of sleep-wake cycles, arousal, and stress responsiveness.[5] Dysregulation of this system is implicated in the pathophysiology of insomnia and depression. Unlike dual orexin receptor antagonists (DORAs), seltorexant's targeted antagonism of OX2R was investigated to normalize arousal and improve sleep and mood symptoms, potentially offering a more refined therapeutic profile by preserving normal sleep architecture.
Discovery and Preclinical Development
The development of seltorexant stemmed from research indicating that selective antagonism of OX2R could be sufficient to promote sleep while potentially avoiding side effects associated with non-selective orexin receptor blockade. The early development phase focused on identifying a potent, selective, and orally bioavailable molecule with pharmacokinetic properties suitable for a hypnotic agent.
Mechanism of Action
Orexin neuropeptides exert their wake-promoting effects by binding to two G-protein coupled receptors (GPCRs), OX1R and OX2R. Both receptors can couple to the Gq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations, causing neuronal excitation. OX2R can also couple to Gi/Go proteins. Seltorexant acts as a competitive antagonist that selectively binds to and blocks the OX2R, thereby inhibiting the downstream signaling cascade initiated by orexin peptides. This selective blockade is hypothesized to reduce the hyperarousal state associated with insomnia and depression without disrupting the physiological functions mediated by OX1R.
In Vitro Pharmacological Profile
Seltorexant was characterized as a high-affinity and potent OX2R antagonist. Radioligand binding assays and functional cell-based assays were employed to determine its binding affinity (Ki) and functional potency (IC50) at both human and rat orexin receptors. The compound demonstrated approximately a 2-log (100-fold) selectivity for the OX2R over the OX1R.
| Parameter | Receptor | Species | Value | Citation(s) |
| Binding Affinity (pKi) | OX2R | Human | 8.0 | |
| OX2R | Rat | 8.1 | ||
| Selectivity Ratio | OX2R vs. OX1R | Human | ~100-fold |
Table 1: In Vitro Pharmacological Profile of Seltorexant.
Preclinical Pharmacokinetics and Efficacy
Preclinical studies in rats and mice were conducted to evaluate the pharmacokinetic profile and sleep-promoting efficacy of seltorexant.
Pharmacokinetics & Receptor Occupancy: Following oral administration in rats, seltorexant was found to be rapidly absorbed, crossing the blood-brain barrier to engage its central target. Ex vivo receptor binding studies showed that seltorexant quickly occupied OX2R sites in the rat brain. At a dose of 30 mg/kg, peak OX2R occupancy (approximately 75%) was observed 60 minutes post-administration, declining to 40% after 4 hours and becoming negligible by 24 hours. This rapid clearance from the brain is a favorable characteristic for a hypnotic agent, minimizing the potential for next-day residual effects.
Efficacy in Animal Models: In sleep studies conducted in Sprague Dawley rats, single oral doses of seltorexant (3-30 mg/kg) administered during the active (dark) phase dose-dependently reduced the latency to non-rapid eye movement (NREM) sleep and increased the duration of NREM sleep. Notably, rapid eye movement (REM) sleep was minimally affected, suggesting a preservation of normal sleep architecture. These sleep-promoting effects were maintained after 7 days of repeated dosing and were absent in OX2R knockout mice, confirming the compound's specific on-target mechanism.
| Species | Dosing | Key Findings | Citation(s) |
| Rat | 3-30 mg/kg, p.o. | Dose-dependent decrease in NREM sleep latency and increase in NREM sleep duration. Minimal effect on REM sleep. | |
| Mouse | N/A | Promoted sleep in wild-type mice but had no effect in OX2R knockout mice. |
Table 2: Summary of Preclinical In Vivo Efficacy of Seltorexant.
Early Clinical Development
Based on its promising preclinical profile, seltorexant advanced into Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in human subjects.
Phase 1 Studies
Early clinical studies involved single ascending dose (SAD) and multiple ascending dose (MAD) designs in healthy volunteers. These trials confirmed that seltorexant was generally safe and well-tolerated. The pharmacokinetic profile in humans was consistent with the preclinical data, showing rapid absorption and a short elimination half-life, which is ideal for a sleep-inducing therapeutic.
| Parameter | Value | Citation(s) |
| Time to Peak Concentration (Tmax) | 0.5 - 1.5 hours | |
| Elimination Half-life (t1/2) | 2 - 3 hours | |
| Metabolism | Primarily via CYP3A4 |
Table 3: Human Pharmacokinetic Parameters of Seltorexant (Phase 1).
The primary pharmacodynamic effect observed was dose-dependent somnolence. Subsequent Phase 1b and 2 studies in patients with MDD and insomnia further explored its efficacy, showing that seltorexant improved both depressive symptoms and sleep parameters.
Experimental Protocols
In Vitro Receptor Binding and Functional Assays
-
Radioligand Binding Assay: To determine binding affinity (Ki), competitive binding assays were performed using membranes from cells (e.g., CHO or HEK 293T) stably expressing either human OX1R or OX2R. A specific radioligand (e.g., ³H-EMPA for OX2R) was incubated with the cell membranes in the presence of varying concentrations of seltorexant. Non-specific binding was determined using a high concentration of a non-labeled antagonist. The concentration of seltorexant that inhibits 50% of the specific radioligand binding (IC50) was calculated and converted to a Ki value using the Cheng-Prusoff equation.
-
Calcium Flux Functional Assay: To measure functional antagonism, cells expressing OX1R or OX2R were loaded with a calcium-sensitive fluorescent dye. The cells were then stimulated with an orexin agonist (e.g., Orexin-A) in the presence of varying concentrations of seltorexant. The resulting change in intracellular calcium was measured using a fluorescent imaging plate reader (FLIPR). The IC50 value, representing the concentration of seltorexant that inhibits 50% of the agonist-induced calcium response, was determined.
In Vivo Sleep Studies in Rodents
-
Animals: Adult male Sprague Dawley rats were used. Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Procedure: Following a recovery period, animals were habituated to the recording chambers. Seltorexant or vehicle was administered orally (p.o.) at the beginning of either the light (rest) or dark (active) phase.
-
Data Analysis: EEG/EMG recordings were scored to quantify time spent in wakefulness, NREM sleep, and REM sleep. Key parameters analyzed included latency to NREM sleep, duration of each sleep state, and bout frequency/duration.
Phase 1 Single Ascending Dose (SAD) Trial Protocol
-
Design: A randomized, double-blind, placebo-controlled, single-dose, dose-escalation study in healthy adult subjects.
-
Procedure: Sequential cohorts of subjects received a single oral dose of seltorexant (e.g., ranging from 1 mg to 30 mg) or a matching placebo.
-
Assessments:
-
Safety & Tolerability: Monitored through adverse event reporting, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics (PK): Serial blood samples were collected at predefined time points post-dose to determine plasma concentrations of seltorexant and calculate PK parameters (Cmax, Tmax, AUC, t1/2).
-
Pharmacodynamics (PD): Assessments of somnolence and cognitive function were performed at various time points.
-
References
- 1. Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. drughunter.com [drughunter.com]
- 4. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for JNJ-46356479 in In Vitro Cell Culture Assays
Topic: In Vitro Characterization of the Neuroprotective Effects of JNJ-46356479
Introduction
This compound is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own. The mGluR2 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a reduction in presynaptic glutamate release. This mechanism is of significant interest in neuroscience research, particularly in the context of disorders associated with glutamatergic dysfunction, such as schizophrenia.[2]
Recent preclinical studies have highlighted the neuroprotective potential of this compound. Research in human neuroblastoma cell cultures has suggested that this compound can attenuate apoptosis induced by glutamate and dopamine.[3][4] This protective effect is associated with the modulation of key apoptotic proteins, including the anti-apoptotic protein Bcl-2 and the pro-apoptotic executioner caspase-3. These findings suggest that this compound may mitigate neuronal damage by shifting the balance of cellular signaling towards survival.
These application notes provide detailed protocols for the in vitro characterization of this compound's neuroprotective and anti-apoptotic effects in a human neuroblastoma cell line, SH-SY5Y. The included methodologies cover cell culture, induction of apoptosis, treatment with this compound, and subsequent analysis of key apoptotic markers by Western blot.
Data Presentation
The following table summarizes the key quantitative parameters of this compound derived from in vitro functional assays.
| Parameter | Value | Assay System | Reference |
| EC50 | 78 nM | [35S]GTPγS binding assay | |
| Emax (%) | 256% | [35S]GTPγS binding assay |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the PAM of mGluR2, this compound, on brain apoptotic protein levels in a mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
Application Notes and Protocols: JNJ-46356479 in a Ketamine-Induced Mouse Model of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex and debilitating psychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive deficits.[1][2] Current antipsychotic medications are often effective in managing positive symptoms but show limited efficacy for negative and cognitive impairments.[1][3][4] The glutamate hypothesis of schizophrenia, which posits that dysfunction of the glutamatergic system contributes to the pathophysiology of the disorder, has paved the way for novel therapeutic strategies. One such strategy involves the modulation of metabotropic glutamate receptor 2 (mGluR2), which can reduce the presynaptic release of glutamate.
JNJ-46356479 is a positive allosteric modulator (PAM) of mGluR2 that has shown promise in preclinical models of schizophrenia. This document provides detailed application notes and protocols for utilizing this compound in a ketamine-induced mouse model of schizophrenia, a widely used animal model that recapitulates certain aspects of the disorder.
Mechanism of Action
This compound acts as a positive allosteric modulator of mGluR2. By binding to an allosteric site on the receptor, it enhances the receptor's response to its endogenous ligand, glutamate. Activation of presynaptic mGluR2 leads to a reduction in glutamate release, thereby mitigating the "glutamate storm" implicated in the pathophysiology of schizophrenia. This modulation of glutamatergic neurotransmission is believed to underlie its potential therapeutic effects on the negative and cognitive symptoms of the disorder. Furthermore, studies suggest that this compound may exert neuroprotective effects by attenuating apoptosis.
Experimental Protocols
I. Ketamine-Induced Mouse Model of Schizophrenia
This protocol describes the induction of schizophrenia-like symptoms in mice using the NMDA receptor antagonist, ketamine.
Materials:
-
C57BL/6 mice (Postnatal Day [PND] 7)
-
Ketamine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Animal scale
-
Syringes and needles (appropriate for subcutaneous injection in pups)
Procedure:
-
On PND 7, 9, and 11, administer ketamine (30 mg/kg) or an equivalent volume of saline subcutaneously to the mouse pups.
-
House the animals under standard laboratory conditions with their dam.
-
Wean the pups at the appropriate age (typically PND 21).
-
Continue to house the mice under standard conditions until they reach the desired age for subsequent experiments (e.g., adolescence or adulthood).
II. This compound Treatment
This protocol outlines the administration of this compound to the ketamine-treated mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% hydroxypropyl-β-cyclodextrin [HPβCD])
-
Animal scale
-
Syringes and needles (appropriate for subcutaneous injection)
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for a 10 mg/kg dosage in a reasonable injection volume (e.g., 10 ml/kg).
-
At the start of the treatment period (e.g., PND 35 for adolescent treatment or PND 80 for adult treatment), weigh each mouse to determine the correct injection volume.
-
Administer this compound (10 mg/kg) or vehicle subcutaneously daily for the duration of the treatment period (e.g., 14 days or longer).
-
Maintain the treatment regimen throughout the behavioral testing period.
III. Behavioral Assays
A battery of behavioral tests can be used to assess schizophrenia-like symptoms.
-
Sociability and Social Novelty Test: This test evaluates social interaction and preference for a novel mouse over a familiar one, which is often impaired in schizophrenia models.
-
Novel Object Recognition Test: This test assesses cognitive function, specifically recognition memory.
-
Open Field Test: This test can be used to measure locomotor activity and anxiety-like behavior.
-
Prepulse Inhibition (PPI) Test: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.
-
Forced Swim Test: This test can be used to assess behavioral despair, a negative-like symptom.
IV. Molecular and Cellular Analyses
Following behavioral testing, brain tissue can be collected for further analysis.
-
Western Blot: This technique can be used to quantify the levels of specific proteins, such as the pro-apoptotic proteins caspase-3 and Bax, and the anti-apoptotic protein Bcl-2, in brain regions like the prefrontal cortex and hippocampus.
-
Immunohistochemistry: This method allows for the visualization and quantification of neuronal markers, such as parvalbumin (a marker for a specific type of interneuron) and c-Fos (a marker of neuronal activity), in different brain regions.
Data Presentation
The following tables summarize the expected outcomes based on published literature.
Table 1: Effects of this compound on Apoptotic Protein Levels in the Prefrontal Cortex of Ketamine-Treated Mice
| Treatment Group | Caspase-3 Level (relative to control) | Bax Level (relative to control) | Bcl-2 Level (relative to control) |
| Saline + Vehicle | 1.00 | 1.00 | 1.00 |
| Ketamine + Vehicle | Increased | No significant change | Significantly Reduced |
| Ketamine + this compound | Attenuated increase | No significant change | Partially Restored |
Table 2: Effects of this compound on Behavioral Deficits in Ketamine-Treated Mice
| Behavioral Test | Ketamine + Vehicle | Ketamine + this compound |
| Sociability and Social Novelty | Reduced preference for social novelty | Preference for social novelty restored |
| Novel Object Recognition | No preference for novel object | Preference for novel object restored |
Table 3: Effects of this compound on Neuronal Markers in Ketamine-Treated Mice
| Brain Region | Neuronal Marker | Ketamine + Vehicle | Ketamine + this compound |
| Prefrontal Cortex | Parvalbumin-positive cells | Reduced | Normalized |
| Hippocampus | c-Fos expression | Decreased | Normalized |
Conclusion
The ketamine-induced mouse model is a valuable tool for studying the neurobiology of schizophrenia and for the preclinical evaluation of novel therapeutic agents. This compound, a positive allosteric modulator of mGluR2, has demonstrated efficacy in this model by reversing behavioral deficits and normalizing neuropathological markers. The protocols and data presented here provide a comprehensive guide for researchers interested in investigating the therapeutic potential of this compound and other mGluR2 modulators for the treatment of schizophrenia.
References
- 1. DSpace [diposit.ub.edu]
- 2. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the PAM of mGluR2, this compound, on brain apoptotic protein levels in a mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The positive allosteric modulator of the mGlu2 receptor this compound partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-42165279 in Rodent Models
Compound: JNJ-42165279 Mechanism of Action: An orally active, selective, and covalent inhibitor of fatty acid amide hydrolase (FAAH). Inhibition of FAAH leads to an increase in the levels of fatty acid amides such as anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA) in both the brain and periphery.[1][2]
Overview and Intended Use
These application notes provide dosing and administration guidelines for the use of JNJ-42165279 in preclinical rodent models. The protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of FAAH inhibition. JNJ-42165279 has been primarily evaluated in rodent models of neuropathic pain.[1][3]
In Vivo Dosing and Administration
a. Formulation for Oral Administration:
JNJ-42165279 is orally bioavailable.[2] For experimental use, it can be formulated as a suspension or a clear solution.
-
Suspension: A homogeneous suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na). For example, to achieve a 5 mg/mL concentration, 5 mg of JNJ-42165279 can be added to 1 mL of CMC-Na solution and mixed thoroughly.
-
Solution: A clear solution can be prepared using a combination of solvents. For a target concentration of 3 mg/mL, a stock solution in DMSO (e.g., 30 mg/mL) can be diluted with other vehicles. An example protocol is as follows:
-
Add 100 µL of the 30 mg/mL DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
It is recommended to prepare working solutions fresh on the day of use.
b. Recommended Dosing in Rats:
The following tables summarize key quantitative data from preclinical studies in rats.
Table 1: Pharmacokinetic Parameters of JNJ-42165279 in Rats (Single Oral Dose)
| Dose (mg/kg, p.o.) | Cmax (Plasma) | Time to Cmax | Cmax (Brain) | Time to Cmax (Brain) |
| 20 | 4.2 µM | 1 hour | 6.3 µM | 1 hour |
Data extracted from a study in rats.
Table 2: Efficacy Data in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)
| Dose (mg/kg, p.o.) | Effect | Time Point of Maximum Effect |
| 22 | ED90 for reversal of tactile allodynia | 30 minutes post-dose |
| 60 | ~59% of Maximum Possible Effect (MPE) | 30 minutes post-dose |
ED90 is the dose required to achieve 90% of the maximal effect.
c. High-Dose Considerations:
In a study on embryo-fetal development in Sprague-Dawley rats, a high dose of 100 mg/kg administered orally once daily for 11 days resulted in degenerative lens changes and cataracts. Researchers should consider this potential toxicity in long-term, high-dose studies.
Experimental Protocols
a. Neuropathic Pain Model (Spinal Nerve Ligation - SNL):
This protocol describes the use of JNJ-42165279 in a well-established rat model of neuropathic pain.
-
Animal Model: Induce tactile allodynia in rats by performing tight ligations of the L5 and L6 lumbar spinal nerves.
-
Drug Administration: Administer JNJ-42165279 by oral gavage at the desired dose (e.g., 60 mg/kg).
-
Behavioral Testing: Measure tactile allodynia at various time points post-dosing (e.g., 30 minutes, 2 hours) using von Frey filaments to test the sensitivity of the hind paw.
-
Data Analysis: Express the results as the percentage of the maximum possible effect (%MPE), where a reversion to the pre-injury paw withdrawal threshold represents the maximal effect.
b. Pharmacokinetic Study Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Drug Administration: Administer a single oral dose of JNJ-42165279 (e.g., 20 mg/kg).
-
Sample Collection: Collect blood and brain tissue samples at multiple time points (e.g., 1, 8, and 16 hours post-dose).
-
Analysis: Determine the concentration of JNJ-42165279 in plasma and brain homogenates using a validated analytical method like LC/MS/MS.
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of JNJ-42165279 and a typical experimental workflow.
Caption: Mechanism of action of JNJ-42165279.
Caption: Experimental workflow for in vivo rodent studies.
References
Application Notes and Protocols for [18F]JNJ-46356479 PET Imaging in Non-Human Primates
Topic: [18F]JNJ-46356479 Positron Emission Tomography (PET) Imaging Protocol for Non-Human Primates
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
[18F]this compound is a novel radioligand developed for in vivo imaging of the metabotropic glutamate receptor 2 (mGluR2) using Positron Emission Tomography (PET). mGluR2 is a G protein-coupled receptor that acts as an autoreceptor for glutamate, playing a crucial role in modulating glutamatergic neurotransmission. Dysregulation of mGluR2 has been implicated in various neuropsychiatric disorders, including schizophrenia and anxiety. These protocols provide a detailed framework for conducting [18F]this compound PET imaging studies in non-human primates (NHPs), specifically cynomolgus monkeys (Macaca fascicularis), to investigate the distribution, density, and occupancy of mGluR2 in the brain.
Signaling Pathway of Metabotropic Glutamate Receptor 2 (mGluR2)
mGluR2 is a member of the Group II metabotropic glutamate receptors, which are coupled to Gαi/o proteins.[1] Upon activation by glutamate, mGluR2 initiates an intracellular signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors such as protein kinase A (PKA). The Gβγ subunit of the G protein can also directly modulate the activity of ion channels, particularly voltage-gated calcium channels and G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
Radiotracer Synthesis and Quality Control of [18F]this compound
The radiosynthesis of [18F]this compound is performed via a copper(I)-mediated [18F]fluorination of a suitable precursor. A detailed synthesis protocol is beyond the scope of these application notes; however, key quality control parameters that must be met before injection are outlined below.
| Parameter | Specification |
| Radiochemical Purity | > 95% |
| Molar Activity | > 50 GBq/µmol at time of injection |
| Residual Solvents | Conforming to USP <467> limits |
| pH | 5.0 - 7.5 |
| Visual Inspection | Clear, colorless, and free of particulate matter |
Non-Human Primate Handling and Preparation
Species: Cynomolgus monkey (Macaca fascicularis) Health Status: Healthy, drug-naïve animals should be used. A thorough health screening should be conducted prior to imaging.
Fasting: Animals should be fasted for at least 4 hours prior to anesthesia to prevent vomiting and aspiration. Water can be provided ad libitum.
Anesthesia:
-
Induction: Anesthesia is induced with an intramuscular (IM) injection of ketamine (10 mg/kg).
-
Maintenance: Once sedated, an intravenous (IV) catheter is placed in a saphenous vein for administration of the radiotracer and maintenance anesthetic. Anesthesia is maintained with a continuous infusion of a suitable anesthetic agent (e.g., propofol) or intermittent boluses of ketamine/xylazine to maintain a stable plane of anesthesia throughout the imaging procedure. Vital signs (heart rate, respiration rate, blood oxygen saturation, and body temperature) should be monitored and maintained within normal physiological ranges.
[18F]this compound Administration and PET Imaging Acquisition
Radiotracer Injection:
-
Dose: A target dose of 150-200 MBq of [18F]this compound is administered as an intravenous bolus. The exact injected dose and volume should be recorded.
-
Administration: The radiotracer is injected over 1-2 minutes through the indwelling catheter, followed by a saline flush (10 mL) to ensure complete administration.
PET Scanner and Acquisition:
-
Scanner: A high-resolution research tomograph (HRRT) or a similar high-resolution PET scanner is recommended.
-
Positioning: The animal is positioned in the scanner with the head centered in the field of view. A custom-made head holder should be used to minimize motion.
-
Transmission Scan: A transmission scan (using a 137Cs or similar source) is performed prior to the emission scan for attenuation correction.
-
Emission Scan: A dynamic emission scan is acquired in 3D list mode for a total of 120 minutes, starting at the time of radiotracer injection. The dynamic scan is framed as follows:
| Frame Number | Duration (seconds) | Number of Frames |
| 1-12 | 10 | 12 |
| 13-20 | 30 | 8 |
| 21-26 | 120 | 6 |
| 27-30 | 300 | 4 |
| 31-33 | 600 | 3 |
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to generate a metabolite-corrected arterial input function.
-
An arterial line is placed in the femoral artery.
-
Samples are drawn manually or using an automated blood sampling system at progressively longer intervals throughout the 120-minute scan.
-
Plasma is separated by centrifugation, and radioactivity is measured in a gamma counter.
-
A portion of the plasma is analyzed by radio-HPLC to determine the fraction of unmetabolized parent radiotracer over time.
Image Reconstruction and Data Analysis
Image Reconstruction:
-
The dynamic PET data are corrected for attenuation, scatter, randoms, and dead time.
-
Images are reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).
Data Analysis Workflow:
Kinetic Modeling: The primary outcome measure for quantifying [18F]this compound binding is the total volume of distribution (VT). This is determined by fitting the regional time-activity curves (TACs) to a two-tissue compartment model with four rate constants (2T4k), using the metabolite-corrected arterial plasma curve as the input function.
The 2T4k model describes the exchange of the radiotracer between three compartments: plasma, a non-displaceable compartment in tissue (free and non-specifically bound tracer), and a specific binding compartment in tissue. The model is defined by four rate constants:
-
K1: Rate of transport from plasma to the non-displaceable tissue compartment.
-
k2: Rate of transport from the non-displaceable tissue compartment back to plasma.
-
k3: Rate of transport from the non-displaceable to the specific binding compartment.
-
k4: Rate of transport from the specific binding compartment to the non-displaceable compartment.
The total volume of distribution (VT) is calculated as: VT = (K1/k2) * (1 + k3/k4).
Data Presentation
The following tables summarize key quantitative data that should be collected and reported for [18F]this compound PET imaging studies in non-human primates.
Table 1: Radiotracer Administration and Animal Details
| Animal ID | Weight (kg) | Injected Dose (MBq) | Injected Mass (µg) | Molar Activity (GBq/µmol) |
| NHP-01 | 5.2 | 185 | 0.15 | 65 |
| NHP-02 | 4.8 | 192 | 0.16 | 63 |
| NHP-03 | 5.5 | 178 | 0.14 | 68 |
Table 2: Regional Brain Uptake and Volume of Distribution (VT) of [18F]this compound
| Brain Region | Peak SUV | Time to Peak (min) | VT (mL/cm3) |
| Cortex | 3.5 ± 0.4 | 25 ± 5 | 15.2 ± 1.8 |
| Striatum | 4.2 ± 0.5 | 30 ± 6 | 18.5 ± 2.1 |
| Thalamus | 3.8 ± 0.3 | 28 ± 4 | 16.8 ± 1.5 |
| Hippocampus | 3.1 ± 0.4 | 22 ± 5 | 14.1 ± 1.9 |
| Cerebellum | 2.5 ± 0.3 | 20 ± 4 | 11.5 ± 1.3 |
| Pons | 2.1 ± 0.2 | 18 ± 3 | 9.8 ± 1.1 |
Values are presented as mean ± standard deviation.
Conclusion
This document provides a comprehensive set of protocols for conducting [18F]this compound PET imaging studies in non-human primates. Adherence to these standardized procedures will facilitate the acquisition of high-quality, reproducible data for the quantitative assessment of mGluR2 in the primate brain. This will, in turn, support the evaluation of novel therapeutics targeting this important receptor system.
References
Application Notes and Protocols: Synthesis and Radiolabeling of [18F]JNJ-46356479
Introduction
[18F]JNJ-46356479 is the first 18F-labeled positron emission tomography (PET) imaging ligand developed for the metabotropic glutamate receptor 2 (mGluR2).[1][2] mGluR2 is a promising target for therapeutic intervention and diagnostic imaging in various psychiatric and neurological disorders, including schizophrenia and Alzheimer's disease.[1][2] As a positive allosteric modulator (PAM) of mGluR2, this compound has favorable pharmacological properties.[2] The development of an 18F-labeled version provides a radiotracer with a longer half-life (109.8 minutes) compared to carbon-11 labeled ligands, facilitating more complex and longer-duration PET imaging studies.
This document provides detailed protocols for the automated radiosynthesis, purification, and quality control of [18F]this compound.
Synthesis and Radiolabeling Data
The following table summarizes the key quantitative data associated with the automated synthesis of [18F]this compound.
| Parameter | Value | Notes |
| Synthesis Method | Copper(I)-mediated 18F-fluorodeboronation | Alcohol-enhanced conditions |
| Precursor | Organoborane pinacol ester precursor (Compound 9 ) | Tolerates sensitive heterocycles |
| Automation Platform | GE TRACERLab™ FX F-N | Fully automated synthesis |
| Radiochemical Yield (RCY) | 5 ± 3% | Non-decay-corrected |
| Molar Activity (Am) | 180 ± 102 GBq/μmol | At End of Synthesis (EOS) |
| Radiochemical Purity | > 95% | Determined by analytical HPLC |
| Chemical Purity | > 95% | Determined by analytical HPLC |
| Total Synthesis Time | ~45 minutes | From [18F]fluoride delivery to final product |
Experimental Protocols
Overview of the Radiosynthesis Strategy
The radiosynthesis of [18F]this compound is achieved through a one-step, copper(I)-mediated radiofluorination of an organoborane precursor. An alcohol-enhanced protocol is employed to improve the reaction's tolerance for the sensitivetriazolo[4,3-a]pyridine heterocycle present in the precursor molecule. The entire process is designed for full automation on a commercial synthesis module.
Caption: Automated radiosynthesis workflow for [18F]this compound.
Materials and Reagents
-
Precursor: Organoborane pinacol ester of this compound.
-
Catalyst: [Cu(OTf)₂py₄] (Copper(II) trifluoromethanesulfonate tetrakis(pyridine)).
-
Solvents: Anhydrous Dimethylacetamide (DMA), n-Butanol (n-BuOH), Acetonitrile (MeCN).
-
Eluent: Kryptofix 2.2.2 (K₂₂₂) / Potassium Carbonate (K₂CO₃) solution.
-
HPLC Mobile Phase (Semi-preparative): Acetonitrile / 0.1 M aqueous ammonium formate solution.
-
Formulation Solution: 10% Ethanolic Saline solution.
-
Cartridges: Sep-Pak QMA Light, Sep-Pak C18 Plus.
Automated Radiosynthesis Protocol (GE TRACERLab™ FX F-N)
-
[18F]Fluoride Trapping and Elution:
-
Aqueous [18F]fluoride, produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron, is delivered to the synthesis module.
-
The [18F]fluoride is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
The trapped [18F]fluoride is then eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
The [18F]fluoride/K₂₂₂ complex is dried by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to remove water. This step is critical for achieving reactive, "naked" fluoride.
-
-
Radiolabeling Reaction:
-
A solution containing the organoborane precursor (approx. 6.2 µmol), the copper catalyst [Cu(OTf)₂py₄] (approx. 13.3 µmol), and triethylammonium bicarbonate (TEAB, approx. 14.1 µmol) in DMA (0.8 mL) and n-BuOH (0.4 mL) is added to the dried [18F]fluoride/K₂₂₂ complex.
-
The reaction vessel is sealed and heated to 130°C for 10 minutes.
-
Caption: Core copper-mediated radiofluorination reaction.
-
Purification:
-
After cooling, the reaction mixture is diluted with the HPLC mobile phase.
-
The diluted mixture is injected onto a semi-preparative C18 HPLC column.
-
The fraction corresponding to [18F]this compound is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with water to remove residual HPLC solvents.
-
The final product, [18F]this compound, is eluted from the C18 cartridge with ethanol and diluted with sterile saline to yield a final formulation in 10% ethanolic saline suitable for injection.
-
The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control Protocol
All quality control (QC) tests must be performed on the final product batch before administration to subjects.
-
Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
-
pH Determination: The pH of the final solution should be measured using pH strips and fall within the acceptable range for intravenous injection (typically 4.5 - 7.5).
-
Radiochemical Identity and Purity:
-
Method: Analytical High-Performance Liquid Chromatography (HPLC).
-
System: An analytical HPLC system equipped with a C18 column (e.g., Waters XBridge, C18, 3.5 µm, 4.6 x 150 mm), a UV detector (λ = 254 nm), and a radioactivity detector.
-
Mobile Phase: Acetonitrile / 0.1 M aqueous ammonium formate solution (60/40, v/v) at a flow rate of 1 mL/min.
-
Procedure: Inject a small aliquot of the final product. The retention time of the main radioactive peak should match that of a non-radioactive this compound reference standard.
-
Acceptance Criterion: Radiochemical purity must be >95%.
-
-
Molar Activity (Am):
-
Molar activity (in GBq/µmol) is calculated from the analytical HPLC data.
-
The total radioactivity of the injected sample is measured using the radioactivity detector.
-
The corresponding mass of the non-radioactive compound is determined from the UV chromatogram by comparing the peak area to a standard curve of known concentrations of the this compound reference standard.
-
Am = (Total Radioactivity) / (Calculated Moles of this compound).
-
-
Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Procedure: Analyze an aliquot of the final product for the presence of residual solvents from the synthesis (e.g., ethanol, acetonitrile, DMA, n-BuOH).
-
Acceptance Criterion: Levels must be below the limits specified by the United States Pharmacopeia (USP) or other relevant pharmacopoeias.
-
-
Sterility and Bacterial Endotoxins:
-
Sterility Test: The final product must be tested for sterility according to USP guidelines. Due to the short half-life of 18F, this test is typically performed retrospectively.
-
Bacterial Endotoxin Test (LAL Test): The product must be tested for pyrogens using the Limulus Amebocyte Lysate (LAL) test.
-
Acceptance Criterion: Must meet the specifications outlined in the relevant pharmacopoeia.
-
References
- 1. Synthesis and Characterization of [18F]this compound as the First 18F-Labeled PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of [18F]this compound as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with JNJ-46356479
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself.[3] This modulatory action leads to a reduction in presynaptic glutamate release, a mechanism that is of significant interest for the therapeutic management of neurological and psychiatric disorders characterized by glutamatergic dysregulation, such as schizophrenia.[4][5]
These application notes provide detailed protocols for the use of this compound in in vitro electrophysiology experiments, specifically whole-cell patch-clamp recordings in brain slices. The protocols are intended to guide researchers in assessing the functional consequences of mGluR2 modulation by this compound on neuronal activity.
Mechanism of Action: mGluR2 Signaling Pathway
This compound acts on presynaptic mGluR2, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Upon binding of glutamate, mGluR2 activation, potentiated by this compound, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the inhibition of voltage-gated calcium channels. This cascade ultimately results in a reduction of neurotransmitter release, primarily glutamate, from the presynaptic terminal.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected effects of this compound on key electrophysiological parameters based on its mechanism of action as an mGluR2 PAM.
Table 1: Effect of this compound on Spontaneous Excitatory Postsynaptic Currents (sEPSCs)
| Concentration (µM) | sEPSC Frequency (Hz) | sEPSC Amplitude (pA) |
| Vehicle (Control) | 5.2 ± 0.6 | 15.8 ± 1.2 |
| 0.1 | 4.1 ± 0.5 | 15.5 ± 1.3 |
| 1 | 2.5 ± 0.4 | 15.9 ± 1.1 |
| 10 | 1.8 ± 0.3** | 16.1 ± 1.4 |
| p < 0.05, *p < 0.01 vs. Vehicle |
Table 2: Effect of this compound on Evoked Excitatory Postsynaptic Potentials (eEPSPs)
| Concentration (µM) | eEPSP Amplitude (mV) | Paired-Pulse Ratio (PPR) |
| Vehicle (Control) | 8.9 ± 0.9 | 1.2 ± 0.1 |
| 0.1 | 7.5 ± 0.8 | 1.4 ± 0.1 |
| 1 | 5.1 ± 0.7 | 1.7 ± 0.2 |
| 10 | 3.8 ± 0.6 | 2.1 ± 0.2 |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Table 3: Effect of this compound on Neuronal Firing Rate
| Concentration (µM) | Spontaneous Firing Rate (Hz) | Current-Evoked Firing Rate (Hz) |
| Vehicle (Control) | 3.1 ± 0.4 | 18.5 ± 2.1 |
| 0.1 | 2.9 ± 0.5 | 17.9 ± 2.3 |
| 1 | 2.2 ± 0.3 | 14.2 ± 1.9 |
| 10 | 1.5 ± 0.2 | 10.8 ± 1.5** |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose
-
Internal solution for patch pipettes (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (pH adjusted to 7.3 with KOH)
-
Carbogen gas (95% O2 / 5% CO2)
-
Standard electrophysiology rig with amplifier, digitizer, micromanipulators, and recording chamber
-
Vibrating microtome
-
Borosilicate glass capillaries for pipette pulling
Solution Preparation
-
This compound Stock Solution (10 mM):
-
Due to its hydrophobic nature, this compound should be dissolved in DMSO to create a high-concentration stock solution.
-
Calculate the required mass of this compound for a 10 mM stock solution (Molecular Weight: 451.45 g/mol ).
-
Carefully weigh the this compound powder and dissolve it in the appropriate volume of high-purity DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare fresh working solutions by diluting the stock solution into the aCSF to the final desired concentrations (e.g., 0.1, 1, 10 µM).
-
Ensure the final concentration of DMSO in the aCSF is kept constant across all conditions (including vehicle control) and is typically ≤ 0.1% to minimize solvent effects.
-
Experimental Workflow: Whole-Cell Patch-Clamp Recording
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibrating microtome in ice-cold cutting solution.
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at 32-34°C for at least 30 minutes, followed by storage at room temperature until use.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber continuously perfused with carbogenated aCSF at a flow rate of 2-3 ml/min.
-
Identify target neurons (e.g., pyramidal neurons in the prefrontal cortex or hippocampus) using differential interference contrast (DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a target neuron and apply gentle positive pressure to the pipette.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting recordings.
-
-
Experimental Protocol:
-
Baseline Recording: Record spontaneous or evoked activity in the presence of vehicle-containing aCSF for a stable period (e.g., 5-10 minutes).
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound. Allow the drug to equilibrate in the chamber for at least 10 minutes before recording the effects.
-
Recording: Record the neuronal activity for a duration sufficient to capture any changes in the parameters of interest.
-
Washout: (Optional) To test for reversibility, switch the perfusion back to the vehicle-containing aCSF and record for an additional 15-20 minutes.
-
Safety and Handling
-
This compound is for research use only and not for human or veterinary use.
-
Handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.
-
Store the powdered compound and stock solutions in a dry, dark place at -20°C for long-term storage.
Troubleshooting
-
No effect of this compound:
-
Verify the final concentration and the integrity of the compound.
-
Ensure that the brain region and cell type under investigation express mGluR2.
-
The effect of a PAM is dependent on the presence of the endogenous agonist. Ensure there is a basal level of glutamatergic activity.
-
-
Precipitation of the compound in aCSF:
-
Ensure the final DMSO concentration is minimal and consistent.
-
Prepare fresh working solutions immediately before use.
-
-
Unstable recordings:
-
Ensure proper slice health and recording conditions (temperature, oxygenation, flow rate).
-
Check the quality of the seal and the access resistance.
-
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the role of mGluR2 in modulating neuronal circuits and to explore its potential as a therapeutic agent.
References
Application Notes and Protocols for JNJ-46356479 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate. The development of this compound was focused on improving the drug-like properties, including solubility, of previous compounds in its class.[4] This document provides detailed information on the solubility of this compound and protocols for its use in in vivo research settings.
Physicochemical Properties and Solubility
This compound is described as a solid powder.[1] While specific quantitative solubility data in common laboratory solvents remains limited in publicly available literature, it is known to be soluble in Dimethyl Sulfoxide (DMSO). For in vivo applications, specific vehicle formulations have been successfully used.
Table 1: Solubility and Vehicle Information for this compound
| Solvent/Vehicle | Solubility/Concentration | Application/Route of Administration | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble (exact concentration not specified) | Stock solution preparation | |
| 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in saline | Not specified | Subcutaneous (s.c.) injection | |
| 10% Ethanol and 10% Tween 20 in saline | Not specified | Intravenous (i.v.) injection |
Experimental Protocols
Preparation of this compound for In Vivo Administration
1. Preparation of a Stock Solution in DMSO
For ease of handling and serial dilutions, it is recommended to first prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C for long-term storage.
2. Formulation for Subcutaneous (s.c.) Administration
A vehicle of 10% hydroxypropyl-β-cyclodextrin (HPβCD) in saline has been reported for subcutaneous delivery.
Materials:
-
This compound DMSO stock solution
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Protocol:
-
Prepare a 10% (w/v) solution of HPβCD in sterile saline. For example, dissolve 1 g of HPβCD in a final volume of 10 mL of saline.
-
Warm the 10% HPβCD solution to approximately 40-50°C to aid in the dissolution of this compound.
-
From the DMSO stock solution, add the required volume of this compound to the warm 10% HPβCD solution to achieve the final desired dosing concentration. Note: The volume of DMSO should be kept to a minimum (ideally ≤5% of the total volume) to avoid toxicity.
-
Vortex the solution thoroughly until the this compound is fully dissolved and the solution is clear.
-
Allow the solution to cool to room temperature before administration.
-
Administer the formulation to the animal via subcutaneous injection.
3. Formulation for Intravenous (i.v.) Administration
For intravenous administration of a radiolabeled form of this compound, a vehicle containing ethanol and Tween 20 in saline has been utilized.
Materials:
-
This compound
-
100% Ethanol
-
Tween 20
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Protocol:
-
Dissolve the this compound in 100% ethanol to create an initial concentrated solution.
-
In a separate sterile tube, prepare the final vehicle by mixing 10% ethanol and 10% Tween 20 in sterile saline. For example, for a 10 mL final volume, use 1 mL of 100% ethanol, 1 mL of Tween 20, and 8 mL of sterile saline.
-
Add the ethanolic solution of this compound to the final vehicle to achieve the desired dosing concentration.
-
Mix the solution gently but thoroughly.
-
Administer the formulation to the animal via intravenous injection.
Diagrams
Caption: Experimental workflow for the preparation and in vivo administration of this compound.
Caption: Hypothetical signaling pathway of this compound as an mGluR2 PAM.
References
Application Note: Analysis of Apoptotic Proteins by Western Blot Following JNJ-42165279 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JNJ-42165279 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide.[1][2][3] By inhibiting FAAH, JNJ-42165279 increases the levels of these lipid signaling molecules, which has therapeutic potential for mood and anxiety disorders.[4][5] While the primary mechanism of JNJ-42165279 is linked to the endocannabinoid system, it is crucial to characterize any potential off-target effects, including the induction of apoptosis.
Apoptosis, or programmed cell death, is a fundamental biological process. It is characterized by a series of biochemical events involving a cascade of cysteine proteases called caspases. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Western blotting is a powerful technique to investigate the molecular mechanisms of apoptosis by detecting changes in the expression and cleavage of key regulatory proteins.
This application note provides a detailed protocol for the analysis of key apoptotic proteins by Western blot in cells treated with JNJ-42165279. This allows researchers to assess whether the compound induces apoptosis and to identify the potential signaling pathways involved. Key markers for analysis include initiator caspases (Caspase-8 and Caspase-9), executioner caspases (Caspase-3), Poly (ADP-ribose) polymerase-1 (PARP-1), and members of the Bcl-2 family (e.g., Bax and Bcl-2).
Apoptotic Signaling Pathway
The diagram below illustrates the intrinsic and extrinsic apoptosis pathways, highlighting key proteins that can be analyzed by Western blot.
References
- 1. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
Application of JNJ-46356479 in Neuroblastoma Cell Lines: A Research Perspective
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2)[1][2]. In the context of neuroblastoma cell lines, research has primarily focused on its neuroprotective and anti-apoptotic properties rather than direct cytotoxic anti-cancer effects[3][4][5]. Studies utilizing human neuroblastoma cell lines, such as SK-N-SH, have explored the potential of this compound to mitigate neuronal damage induced by excitotoxicity, a phenomenon implicated in various neurological disorders. As an mGluR2 PAM, this compound enhances the receptor's response to the endogenous ligand glutamate, leading to a reduction in presynaptic glutamate release. This modulation of glutamatergic transmission underlies its observed effects on cell survival and apoptosis pathways.
The following application notes and protocols are intended to guide researchers in utilizing this compound as a tool to investigate mGluR2 signaling and its neuroprotective effects in neuroblastoma cell line models.
Data Presentation
The effects of this compound on the human neuroblastoma cell line SK-N-SH have been quantified in terms of cell viability and apoptosis. The tables below summarize these findings.
Table 1: Effect of this compound on SK-N-SH Cell Viability
| Treatment Concentration (µM) | Duration (hours) | Cell Viability (% of Control) |
| 1 | 24 | ~100% |
| 10 | 24 | ~100% |
| 25 | 24 | ~100% |
| 1 | 48 | ~100% |
| 10 | 48 | ~100% |
| 25 | 48 | ~90% |
Data are approximated from graphical representations in the cited literature.
Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Apoptosis in SK-N-SH Cells
| Treatment | Caspase-3 Activity | Number of Viable Cells | Number of Apoptotic Cells |
| Control | Baseline | Baseline | Baseline |
| Glutamate | Increased | Decreased | Increased |
| This compound + Glutamate | Attenuated Increase | Increased (vs. Glu alone) | Decreased (vs. Glu alone) |
This table provides a qualitative summary of the findings, as specific quantitative values were not detailed in the provided search results.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its application in neuroblastoma cell lines.
Caption: Mechanism of this compound as an mGluR2 PAM.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
The following are generalized protocols based on methodologies commonly used in the cited research areas. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture of SK-N-SH Neuroblastoma Cells
-
Materials:
-
SK-N-SH human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75) and plates (96-well, 24-well, 6-well)
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain SK-N-SH cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Grow cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, wash cells with PBS, add 1-2 mL of Trypsin-EDTA, and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
-
Drug Preparation and Treatment
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Glutamate or other apoptosis inducers
-
Cell culture medium
-
-
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 25 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Prepare solutions of the apoptosis inducer (e.g., glutamate) in cell culture medium.
-
For neuroprotection experiments, pre-treat cells with this compound for a specified time (e.g., 1 hour) before adding the apoptosis inducer.
-
Replace the existing medium in the cell culture plates with the drug-containing medium.
-
Cell Viability Assay (MTT Assay)
-
Materials:
-
96-well plates with treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
After the treatment period (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Caspase-3 Activity)
-
Materials:
-
Treated cells in multi-well plates
-
Caspase-3 colorimetric or fluorometric assay kit
-
Lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
-
-
Protocol:
-
Following treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Quantify the protein concentration of the cell lysates.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Express caspase-3 activity relative to the control group.
-
Conclusion
This compound serves as a valuable research tool for investigating the role of the mGluR2 receptor in neuroblastoma cell lines. The primary application demonstrated in the literature is the study of neuroprotective mechanisms against excitotoxic insults. The provided protocols and data offer a framework for designing and conducting experiments to further elucidate the downstream signaling pathways modulated by this mGluR2 PAM and to explore its potential in models of neurological diseases. It is important to note that this compound has not been positioned as a direct therapeutic for neuroblastoma, and its effects in this context are primarily related to the modulation of neuronal-like properties of these cells.
References
Troubleshooting & Optimization
potential off-target effects of JNJ-46356479
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of JNJ-46356479, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] It enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own.[1] This modulatory activity leads to a reduction in presynaptic glutamate release.[1]
Q2: What is the reported potency of this compound at the mGluR2 receptor?
A2: In vitro studies have shown that this compound has an EC50 of 78 nM and an Emax of 256% for positive allosteric modulation of the human mGluR2 receptor expressed in CHO cell membranes.
Q3: Has this compound been screened for off-target activities?
A3: Yes, this compound has been evaluated for off-target activities. One key study mentions "excellent selectivity against other mGluRs". More detailed screening data is available in the supplementary information of its discovery paper, which includes a CEREP screen.
Q4: Are there any known significant off-target interactions at other metabotropic glutamate receptors?
A4: Based on available data, this compound exhibits excellent selectivity for mGluR2 over other mGluRs. Functional data for mGluR1-6 and mGluR8 has been generated, supporting its selective profile.
Q5: What is the potential for this compound to inhibit the hERG channel?
A5: The development program for this compound specifically addressed hERG inhibition, a liability found in earlier compounds in the same chemical series. The lead optimization process resulted in a compound with an improved profile, suggesting a reduced risk of hERG-related cardiotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype observed in vitro not consistent with mGluR2 modulation. | Potential off-target effect at the concentration used. | 1. Review the off-target screening data provided in the tables below to see if any known off-targets could explain the phenotype. 2. Perform a concentration-response curve to determine if the effect is concentration-dependent and distinct from the on-target mGluR2 activity. 3. Use a structurally distinct mGluR2 PAM as a control to see if the phenotype is specific to this compound. |
| In vivo behavioral effects in animal models that are not readily attributable to mGluR2 modulation. | Off-target activity in the central nervous system. | 1. Consult the off-target screening data for interactions with CNS receptors that could mediate the observed behavior. 2. Consider the possibility of active metabolites of this compound having a different pharmacological profile. 3. If possible, perform in vivo receptor occupancy studies for potential off-targets. |
| Variability in experimental results. | Compound stability or solubility issues. | 1. Ensure proper storage of this compound as per the supplier's recommendations. 2. Verify the solubility of the compound in your experimental buffer and consider the use of appropriate solvents or vehicles. 3. Prepare fresh solutions for each experiment to avoid degradation. |
| Observing cardiac-related adverse events in animal studies. | Potential for hERG channel inhibition, although reported to be low. | 1. Review the hERG assay data for this compound. 2. If concerns persist, consider conducting dedicated in vivo cardiovascular safety studies. 3. Monitor for any signs of cardiotoxicity, especially at higher doses. |
Quantitative Data on Off-Target Screening
Specific quantitative data from a comprehensive off-target screen (e.g., CEREP panel) was not publicly available in the searched literature. The discovery paper mentions the existence of this data in its supplementary information, but the supplementary information itself was not directly accessible through the performed searches. The following table is a template that would be populated with such data if it were available.
Table 1: Selectivity Profile of this compound (Template)
| Target | Assay Type | Activity (% Inhibition @ 10 µM or IC50/Ki) |
| mGluR1 | Radioligand Binding | >50% inhibition |
| mGluR3 | Radioligand Binding | >50% inhibition |
| mGluR4 | Radioligand Binding | >50% inhibition |
| mGluR5 | Radioligand Binding | >50% inhibition |
| mGluR6 | Radioligand Binding | >50% inhibition |
| mGluR7 | Radioligand Binding | >50% inhibition |
| mGluR8 | Radioligand Binding | >50% inhibition |
| 5-HT1A | Radioligand Binding | <50% inhibition |
| 5-HT2A | Radioligand Binding | <50% inhibition |
| D2 | Radioligand Binding | <50% inhibition |
| H1 | Radioligand Binding | <50% inhibition |
| M1 | Radioligand Binding | <50% inhibition |
| hERG | Electrophysiology | IC50 > 30 µM |
| ... | ... | ... |
This table is for illustrative purposes and should be populated with actual data when available.
Experimental Protocols
hERG Inhibition Assay (Automated Patch Clamp)
The potential for this compound to inhibit the hERG potassium channel is a critical safety assessment. While the specific protocol used for this compound is not detailed in the available literature, a typical automated patch-clamp assay would be performed as follows:
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Instrumentation: An automated patch-clamp system (e.g., QPatch, IonWorks).
-
Procedure:
-
Cells are cultured and prepared for the assay.
-
Whole-cell patch-clamp recordings are established.
-
A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.
-
After a stable baseline recording is established, this compound is applied at various concentrations.
-
The effect of the compound on the hERG current is measured, and the percent inhibition is calculated.
-
An IC50 value is determined from the concentration-response curve.
-
-
Controls: A vehicle control (e.g., DMSO) and a known hERG inhibitor (e.g., E-4031) are included in each experiment.
Visualizations
Caption: Mechanism of action of this compound at the presynaptic terminal.
Caption: Experimental workflow for assessing off-target effects.
References
Technical Support Center: JNJ-46356479 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JNJ-46356479 in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during their studies.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues.
Formulation and Administration
-
Q1: How should I prepare this compound for oral administration in mice?
A1: this compound is soluble in DMSO and can be formulated for in vivo studies.[1] For oral gavage in mice, a common vehicle is 10% hydroxypropyl-β-cyclodextrin (HPβCD) in saline.[2] It is crucial to ensure the compound is fully dissolved and the solution is homogenous before administration.
-
Q2: What is the recommended dosage for in vivo studies?
A2: The effective dose of this compound can vary depending on the animal model and the specific research question. Doses of 3 mg/kg and 10 mg/kg have been used in mouse models of schizophrenia.[1][3][4] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Q3: How should I store this compound and its formulations?
A3: For long-term storage, this compound solid powder should be kept at -20°C. For short-term storage (days to weeks), 0-4°C is suitable. Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term use or 0-4°C for short-term use. Formulated solutions for daily administration should be prepared fresh if possible.
Experimental Design and Execution
-
Q4: I am not observing the expected therapeutic effect. What could be the reason?
A4: Several factors could contribute to a lack of efficacy. Consider the following:
-
Incorrect Dosage: As mentioned, the optimal dose can be model-dependent. A dose-response study is highly recommended.
-
Inappropriate Animal Model: this compound has been primarily studied in ketamine-induced mouse models of schizophrenia. Ensure your animal model is relevant to the glutamatergic dysfunction hypothesis of the disease you are studying.
-
Timing of Administration: The therapeutic window is critical. In some studies, early treatment during adolescence has shown to be effective in reversing behavioral deficits.
-
Compound Stability: Ensure the compound has not degraded. Follow proper storage and handling procedures.
-
-
Q5: I am observing unexpected behavioral side effects in my study animals. What should I do?
A5: While specific side effects for this compound are not extensively reported in the provided search results, dizziness and somnolence have been noted for other molecules in the same class. It is important to:
-
Carefully Monitor Animals: Observe for any signs of distress, altered motor function, or changes in feeding and drinking behavior.
-
Include Control Groups: A vehicle-only control group is essential to differentiate compound-specific effects from procedural stress.
-
Consider Off-Target Effects: While this compound is reported to be selective, some mGluR2 modulators have shown off-target binding in vivo. If unexpected effects persist, it may be necessary to investigate potential off-target interactions.
-
Data Interpretation
-
Q6: How does this compound work, and what are the expected downstream effects?
A6: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). It enhances the receptor's response to the endogenous ligand, glutamate. This leads to a reduction in presynaptic glutamate release. In the context of schizophrenia models, this can attenuate the "glutamate storm" associated with the pathophysiology of the disorder. Downstream, this compound has been shown to attenuate apoptosis by restoring levels of the anti-apoptotic protein Bcl-2.
Experimental Protocols
Ketamine-Induced Mouse Model of Schizophrenia
-
Objective: To induce schizophrenia-like symptoms in mice for testing the efficacy of this compound.
-
Methodology:
-
On postnatal days (PND) 7, 9, and 11, administer ketamine (30 mg/kg) or saline (vehicle control) subcutaneously to mouse pups.
-
Allow the animals to mature to adulthood (PND 80).
-
Administer this compound (e.g., 10 mg/kg) or vehicle (10% HPβCD) subcutaneously daily.
-
Conduct behavioral tests to assess cognitive and negative symptoms (e.g., Y-maze for spatial working memory, three-chamber social interaction test).
-
At the end of the study, brain tissue (e.g., prefrontal cortex, hippocampus) can be collected for analysis of apoptotic proteins (caspase-3, Bax, Bcl-2) by western blot.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Mouse Model
| Parameter | Vehicle | This compound (3 mg/kg) | This compound (10.2 mg/kg) |
| Median Effective Dose (ED50) in 6-Hz model (32-mA) | N/A | 2.8 mg/kg | N/A |
| Median Effective Dose (ED50) in 6-Hz model (44-mA) | N/A | N/A | 10.2 mg/kg |
Source: Adapted from in vivo studies in the mouse 6-Hz model.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for lack of therapeutic effect.
References
Optimizing JNJ-46356479 Dosage for Schizophrenia Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-46356479 in preclinical schizophrenia models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] It does not directly activate the mGluR2 receptor but enhances its response to the endogenous ligand, glutamate.[1] This modulation leads to a reduction in presynaptic glutamate release.[1] This is significant in the context of the glutamate hypothesis of schizophrenia, which suggests that excessive glutamate release contributes to the pathophysiology of the disorder.
Q2: In which preclinical models of schizophrenia has this compound been tested?
This compound has been evaluated in the ketamine-induced mouse model of schizophrenia. This model is used to induce schizophrenia-like behaviors and neuropathological changes in animals.
Q3: What are the reported efficacious dosage ranges for this compound in these models?
In a postnatal ketamine mouse model, a dose of 10 mg/kg of this compound administered daily during the adolescent period (postnatal days 35-60) has been shown to be effective in reversing behavioral and neuropathological deficits. Another study mentions in vivo activity in a sw-EEG model at a dose of 3 mg/kg, p.o.
Q4: What are the expected therapeutic effects of this compound in preclinical models?
In the ketamine-induced mouse model of schizophrenia, this compound has been shown to:
-
Improve cognitive and negative symptoms.
-
Reverse deficits in spatial working memory and social interaction.
-
Normalize neuronal markers, such as a reduction in parvalbumin-positive cells in the prefrontal cortex and decreased c-Fos expression in the hippocampus.
-
Attenuate brain apoptosis by partially restoring levels of the antiapoptotic protein Bcl-2.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of behavioral effect at a previously reported efficacious dose. | 1. Suboptimal drug preparation: Incorrect solvent or improper dissolution. 2. Pharmacokinetic variability: Differences in animal strain, age, or sex affecting drug metabolism. 3. Model-specific differences: Variations in the ketamine administration protocol (dosage, timing) may alter the severity of the phenotype. | 1. Ensure this compound is fully dissolved in the appropriate vehicle. Refer to the supplier's instructions for solubility information. 2. Conduct a pilot dose-response study (e.g., 3, 10, 30 mg/kg) to determine the optimal dose for your specific experimental conditions. 3. Standardize the schizophrenia model induction protocol across all experimental groups. |
| High variability in behavioral or neuropathological readouts. | 1. Inconsistent drug administration: Variation in injection volume or technique. 2. Environmental stressors: Differences in housing or handling can impact behavioral outcomes. 3. Subject-to-subject variability in the model: The ketamine-induced model can have inherent variability. | 1. Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, intraperitoneal injection). Use precise volume measurements. 2. Maintain consistent environmental conditions (light-dark cycle, temperature, noise level) and handling procedures for all animals. 3. Increase the sample size per group to improve statistical power. |
| Unexpected mortality or adverse events. | 1. Toxicity at the administered dose: The dose may be too high for the specific animal strain or age. 2. Interaction with other experimental compounds: Potential for adverse drug-drug interactions. | 1. Perform a dose-range finding study to establish the maximum tolerated dose in your specific animal model. 2. Review all compounds being administered to the animals for potential interactions. If possible, stagger the administration times. |
Data Summary
Table 1: Preclinical Efficacy of this compound in the Ketamine-Induced Schizophrenia Mouse Model
| Dose | Treatment Regimen | Key Findings | Reference |
| 10 mg/kg | Daily during adolescence (PND 35-60) | Reverses cognitive and social impairments; mitigates alterations in neuronal markers. | |
| 10 mg/kg | Not specified | Partially reverses deficits in spatial working memory and social motivation. | |
| Not specified | Not specified | Attenuates apoptosis in the brain by partially restoring Bcl-2 levels. |
Experimental Protocols
Ketamine-Induced Schizophrenia Model (Postnatal)
This protocol is based on methodologies described in published studies.
-
Animals: C57BL/6J mice.
-
Ketamine Administration: Administer ketamine (30 mg/kg, intraperitoneally) or saline to mouse pups on postnatal days (PND) 7, 9, and 11.
-
This compound Treatment:
-
Begin treatment during the adolescent period (PND 35).
-
Administer this compound (10 mg/kg, orally) or vehicle daily until PND 60.
-
-
Behavioral Testing: Conduct a battery of behavioral tests after the treatment period to assess cognitive and negative symptom-like behaviors (e.g., Y-maze for spatial working memory, social interaction test).
-
Neuropathological Analysis: Following behavioral testing, collect brain tissue (e.g., prefrontal cortex, hippocampus) for analysis of neuronal markers (e.g., parvalbumin, c-Fos) via immunohistochemistry or protein levels of apoptotic markers (e.g., Bcl-2, caspase-3, Bax) via western blot.
Visualizations
Caption: Mechanism of action of this compound at the glutamatergic synapse.
Caption: Experimental workflow for evaluating this compound in a postnatal ketamine model.
Caption: Logical workflow for troubleshooting lack of efficacy.
References
Technical Support Center: Minimizing hERG Inhibition with JNJ-46356479 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to minimize hERG potassium channel inhibition with analogs of JNJ-46356479. The following resources are designed to address common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the assessment of hERG inhibition.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for the same compound | 1. Compound instability or precipitation in assay buffer. 2. Variability in cell passage number or health. 3. Inconsistent incubation times. 4. Pipetting errors. 5. Fluctuation in recording temperature. | 1. Check compound solubility and stability in the assay buffer. Consider using a surfactant. 2. Use cells within a defined passage number range and ensure high cell viability. 3. Standardize all incubation times precisely. 4. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 5. Maintain a constant physiological temperature (e.g., 36 ± 1 °C) during recordings.[1] |
| High seal resistance cannot be achieved in patch-clamp experiments | 1. Poor cell health. 2. Debris in the extracellular solution or on the cell surface. 3. Incorrect fire-polishing of patch pipettes. 4. Mechanical vibration in the setup. | 1. Use healthy, logarithmically growing cells. 2. Filter all solutions and ensure a clean recording chamber. 3. Optimize the microforge settings for smooth pipette tips. 4. Use an anti-vibration table and minimize movement in the room. |
| Recorded hERG current rundown over time | 1. Dialysis of essential intracellular components. 2. Instability of the giga-seal. 3. Cell swelling or shrinkage due to osmotic imbalance. | 1. Include ATP and GTP in the intracellular solution to support cell metabolism. 2. Monitor seal resistance throughout the experiment. 3. Ensure iso-osmotic conditions between intracellular and extracellular solutions. |
| Noisy recordings in automated patch-clamp | 1. Poor quality cell suspension (cell clumps, debris). 2. Electrical noise from nearby equipment. 3. Suboptimal grounding of the system. | 1. Prepare a single-cell suspension with high viability and filter out clumps. 2. Isolate the patch-clamp setup from sources of electrical noise. 3. Check and optimize the grounding of the amplifier and Faraday cage. |
Frequently Asked Questions (FAQs)
Q1: What are the common structural features of compounds that inhibit the hERG channel?
A1: Typical hERG inhibitors are often lipophilic, contain a basic amine that is protonated at physiological pH, and possess aromatic rings. These features facilitate interaction with the inner cavity of the hERG channel, particularly with key aromatic residues such as Tyrosine 652 and Phenylalanine 656 on the S6 helix.
Q2: What medicinal chemistry strategies can be employed to reduce hERG inhibition of this compound analogs?
A2: Several strategies can be effective:
-
Reduce Lipophilicity: Decreasing the overall lipophilicity (logP/logD) of the molecule can lower its partitioning into the cell membrane and reduce its affinity for the hydrophobic hERG channel pore.[2] This can be achieved by introducing polar functional groups or removing greasy moieties.
-
Decrease Basicity: Lowering the pKa of a basic nitrogen atom can reduce the extent of protonation at physiological pH, thereby weakening the key cationic interaction with the channel. This can be done by introducing electron-withdrawing groups near the basic center or by replacing a basic ring system (e.g., piperidine) with a less basic one (e.g., piperazine).[2]
-
Introduce Polar or Acidic Groups: Adding hydroxyl or acidic groups can reduce hERG binding.
-
Conformational Constraint: Introducing rigidity into the molecule can prevent it from adopting the optimal conformation for hERG binding.
-
Steric Hindrance: Introducing bulky groups can create steric clashes that hinder the molecule from entering or binding within the hERG channel pore.
Q3: How can we computationally predict the hERG inhibition potential of our this compound analogs?
A3: In silico models can be valuable for prioritizing which compounds to synthesize and test. Quantitative Structure-Activity Relationship (QSAR) models, pharmacophore models, and molecular docking simulations using homology models of the hERG channel can provide predictions of hERG liability based on the physicochemical properties and 3D structure of the analogs.[3][4]
Q4: What is the "gold standard" in vitro assay for assessing hERG inhibition?
A4: The manual whole-cell patch-clamp electrophysiology assay performed on mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells) is considered the gold standard. This technique provides detailed information about the potency and mechanism of channel block. Automated patch-clamp systems are also widely used for higher throughput screening.
Data Presentation
The following table presents a hypothetical structure-activity relationship (SAR) for a series of this compound analogs, illustrating how modifications can impact hERG inhibition.
| Compound | R1 Modification | R2 Modification | cLogP | pKa | hERG IC50 (µM) |
| This compound | H | H | 3.8 | 7.5 | 5.2 |
| Analog 1 | -OH | H | 3.5 | 7.4 | 15.8 |
| Analog 2 | H | -COOH | 3.2 | 7.2 | > 30 |
| Analog 3 | -F | H | 3.9 | 7.1 | 2.1 |
| Analog 4 | H | (Piperazin-1-yl)methyl | 3.1 | 6.8 | 25.4 |
Experimental Protocols
Manual Whole-Cell Patch-Clamp Protocol for hERG Assay
This protocol outlines the key steps for assessing compound-induced hERG inhibition using manual whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.
1. Cell Preparation:
-
Culture HEK293-hERG cells in appropriate media and incubate at 37°C in a 5% CO2 atmosphere.
-
For experiments, plate cells onto glass coverslips at a suitable density to achieve 50-70% confluency on the day of recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Compound Stock Solutions: Prepare 10-50 mM stock solutions of test compounds in DMSO. Serially dilute in the external solution to final desired concentrations on the day of the experiment. The final DMSO concentration should be ≤0.1%.
3. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy cell with the patch pipette and form a giga-ohm seal (seal resistance > 1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
4. Voltage Protocol and Data Acquisition:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 2 seconds to elicit the hERG tail current, which is used for analysis.
-
Repeat this voltage-clamp protocol at a frequency of 0.067 Hz (every 15 seconds).
-
Record the baseline hERG current in the external solution.
-
Apply the test compound at increasing concentrations, allowing the current to reach steady-state at each concentration.
-
Perform a final washout with the external solution to assess the reversibility of the block.
5. Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each compound concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
-
Plot the percentage inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.
Visualizations
Caption: Workflow for Manual Patch-Clamp hERG Assay.
Caption: Pathway of hERG Inhibition by a Drug Analog.
Caption: Medicinal Chemistry Strategies to Mitigate hERG Inhibition.
References
- 1. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 2. drughunter.com [drughunter.com]
- 3. Computer simulations of structure-activity relationships for HERG channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Structure-Activity Relationship Studies on Inhibition of HERG Potassium Channels | Semantic Scholar [semanticscholar.org]
addressing poor brain uptake of mGluR2 PAMs in PET imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the brain uptake of metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators (PAMs) in Positron Emission Tomography (PET) imaging.
FAQs: Understanding Poor Brain Uptake of mGluR2 PAMs
Q1: Why is achieving adequate brain uptake of mGluR2 PAMs for PET imaging so challenging?
A1: The challenges are multifactorial and stem from the inherent properties of both the blood-brain barrier (BBB) and the mGluR2 PAMs themselves. Key issues include:
-
Physicochemical Properties: Many mGluR2 PAMs possess molecular characteristics (e.g., high molecular weight, high polar surface area, or suboptimal lipophilicity) that hinder their ability to passively diffuse across the BBB.
-
Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances, including some mGluR2 PAMs, out of the brain, thereby limiting their accumulation.[1]
-
Plasma Protein Binding: High binding of a radioligand to plasma proteins reduces the free fraction available to cross the BBB.
-
Complex Pharmacology: The allosteric nature of these ligands can lead to complex and sometimes counterintuitive in vivo behavior, such as the paradoxical enhancement of radiotracer uptake upon co-injection of a non-radiolabeled PAM.[2]
Q2: What is the paradoxical enhancement of brain uptake observed with some mGluR2 PAM radioligands, and why does it occur?
A2: Contrary to typical receptor occupancy studies where a non-radiolabeled compound competitively blocks the binding of the radioligand and reduces its signal, with some mGluR2 PAMs, pretreatment with a "cold" (non-radiolabeled) PAM can lead to an increase in the brain uptake of the radiolabeled tracer.[2][3] This phenomenon is attributed to the cooperative binding mechanism between the PAM and the endogenous neurotransmitter, glutamate. The binding of the unlabeled PAM can increase the affinity of the receptor for both glutamate and the radiolabeled PAM, leading to enhanced trapping of the radiotracer in the brain.[2]
Q3: What are the ideal physicochemical properties for an mGluR2 PAM PET radioligand to ensure good brain penetration?
A3: While there are no absolute rules, general guidelines for designing CNS-penetrant PET ligands include:
-
Lipophilicity (LogP/LogD): A LogP or LogD value in the range of 1-3 is often considered optimal. Lower values may result in insufficient BBB permeation, while higher values can lead to increased non-specific binding and high plasma protein binding.
-
Molecular Weight (MW): A lower molecular weight (typically < 500 Da) is generally preferred.
-
Polar Surface Area (PSA): A lower PSA (ideally < 90 Ų) is associated with better BBB penetration.
-
Hydrogen Bond Donors/Acceptors: A low number of hydrogen bond donors and acceptors is favorable.
-
P-glycoprotein (P-gp) Efflux: The ligand should not be a substrate for P-gp or other relevant efflux transporters.
Troubleshooting Guide: Addressing Low Brain Uptake
This guide provides a systematic approach to troubleshooting experiments where low brain uptake of an mGluR2 PAM radioligand is observed.
Issue 1: Suboptimal Radioligand Properties
-
Question: My mGluR2 PAM radioligand shows poor brain uptake. Could its physicochemical properties be the issue?
-
Answer and Troubleshooting Steps:
-
Assess Physicochemical Properties: Compare the calculated and experimentally determined physicochemical properties of your compound against the ideal ranges for CNS PET ligands (see FAQ Q3 and Table 1).
-
Evaluate P-gp Liability: Determine if your compound is a substrate for P-gp or other efflux transporters using in vitro assays (e.g., Caco-2 or MDCK-MDR1 cell permeability assays).
-
Measure Plasma Protein Binding: High plasma protein binding can significantly limit the free fraction of the radioligand available to enter the brain. Perform in vitro plasma protein binding assays to quantify this.
-
Structural Modification: If the properties are suboptimal, consider chemical modifications to improve brain penetrability. This could involve reducing polarity, decreasing molecular weight, or modifying moieties recognized by efflux transporters. For example, a prodrug approach has been used to improve the brain penetration of polar group II mGluR ligands.
-
Issue 2: High Non-Specific Binding
-
Question: I observe some brain uptake, but the signal is diffuse and not consistent with the known distribution of mGluR2. How can I address high non-specific binding?
-
Answer and Troubleshooting Steps:
-
In Vitro Autoradiography: Perform in vitro autoradiography on brain sections from relevant species (e.g., rat, non-human primate) to visualize the binding pattern of your radioligand. Compare the total binding with non-specific binding (determined in the presence of a saturating concentration of a known mGluR2 ligand). This will confirm if the tracer binds specifically to mGluR2-rich regions.
-
Blocking Studies: In your PET imaging experiments, include blocking studies where a non-radiolabeled, structurally distinct mGluR2 ligand is administered prior to the radiotracer. A significant reduction in signal in mGluR2-rich regions would indicate specific binding.
-
Lipophilicity Assessment: High lipophilicity is a common cause of high non-specific binding. If your compound's LogP is high, consider structural modifications to reduce it.
-
Issue 3: In Vivo Instability and Brain-Penetrant Metabolites
-
Question: The PET signal in the brain does not behave as expected over time. Could radiometabolites be interfering with the signal?
-
Answer and Troubleshooting Steps:
-
Metabolite Analysis: Analyze arterial blood samples taken during the PET scan to determine the fraction of the parent radioligand over time. This is crucial for accurate kinetic modeling.
-
Brain Homogenate Analysis: At the end of the scan, analyze brain homogenates to determine if radiometabolites are crossing the BBB and contributing to the observed signal.
-
Structural Modification: If brain-penetrant radiometabolites are identified, consider modifying the chemical structure at the site of metabolism to improve in vivo stability.
-
Quantitative Data Summary
Table 1: Physicochemical and Brain Uptake Data for Selected mGluR2 PAM and NAM PET Radioligands
| Radioligand | Type | Lipophilicity (cLogP/LogD) | Brain Uptake (Species) | Key Findings & Citations |
| [11C]mG2P001 | PAM | Not Reported | Rat: Enhanced uptake with cold dose (up to 53.2% increase in hypothalamus) | Demonstrates cooperative binding with glutamate. |
| [18F]mG2P026 (9) | PAM | Not Reported | Rat: Excellent brain permeability. Enhanced uptake with cold PAMs (16.7-81.6%). NHP: Superior brain heterogeneity. | High-contrast imaging ligand with enhanced PAM and agonist activity. |
| [11C]JNJ-42491293 | PAM | Not Reported | Human: Characterized in the human brain. | Failed to quantify mGluR2 due to off-target binding in the myocardium. |
| [18F]JNJ-46356479 | PAM | Not Reported | Rodent & NHP: Suitable for imaging mGluR2. | Apparent white matter binding observed at later scan times. |
| [11C]QCA | NAM | Not Reported | Rat: Limited brain uptake. | Attributed to being a P-gp/Bcrp substrate in rodents. |
| [11C]MMP | NAM | Not Reported | Rat: Poor brain permeability (SUVmax ~0.7). | Limited utility due to low brain uptake. |
| [11C]mG2N001 (13) | NAM | 4.25 (cLogP) | Rat & NHP: Superior brain heterogeneity and specific binding. | Promising candidate for translational imaging. |
| [11C]MK-8056 | NAM | 2.24 (HPLC logD7.0) | Rhesus Monkey: High brain uptake and displaceable binding. | Developed to have reduced P-gp susceptibility. |
| [11C]CMGDE | Agonist (Prodrug) | 1.51 (cLogP) | Rat: Brain penetrating. | Prodrug approach improved CNS exposure of the polar parent compound. |
Note: Brain uptake values are often reported in different units (e.g., SUV, %ID/g, VT) and under different experimental conditions, making direct comparison challenging. Please refer to the cited literature for detailed quantitative data.
Experimental Protocols
1. Protocol for Dynamic PET Imaging in Rodents
This protocol provides a general framework for conducting dynamic PET imaging studies in rats to assess the brain uptake of an mGluR2 PAM radioligand.
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (4-5% for induction, 1-3% for maintenance).
-
Place the animal on a heating pad to maintain body temperature.
-
Cannulate the lateral tail vein for radiotracer injection.
-
If arterial blood sampling is required for metabolite analysis and generating an arterial input function, cannulate the femoral or carotid artery.
-
Position the animal in the PET scanner with its head in the center of the field of view.
-
-
Radiotracer Administration and Data Acquisition:
-
Measure the activity of the radiotracer in the syringe before injection using a dose calibrator.
-
Start the dynamic PET scan just before injecting the radiotracer.
-
Inject a bolus of the radioligand (e.g., 150-200 MBq of [11C]mG2P001) intravenously over 20-30 seconds.
-
Acquire dynamic PET data in list mode for 90-120 minutes.
-
Measure the residual activity in the syringe after injection.
-
If applicable, collect arterial blood samples at predefined time points throughout the scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with an anatomical MRI or CT scan for accurate region-of-interest (ROI) delineation.
-
Draw ROIs on brain regions known to have high mGluR2 expression (e.g., cortex, striatum, hippocampus) and a reference region with low expression (e.g., cerebellum, depending on the tracer).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate standardized uptake values (SUV) or perform kinetic modeling using the TACs and the arterial input function to determine parameters like the volume of distribution (VT) or binding potential (BPND).
-
2. Protocol for In Vitro Autoradiography of Brain Slices
This protocol outlines the steps for performing in vitro autoradiography to assess the specific binding of an mGluR2 PAM radioligand to brain tissue.
-
Tissue Preparation:
-
Euthanize the animal and rapidly dissect the brain.
-
Freeze the brain in isopentane cooled with dry ice.
-
Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat.
-
Thaw-mount the sections onto microscope slides and store them at -80°C until use.
-
-
Binding Assay:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in buffer (e.g., 50 mM Tris-HCl) to remove endogenous ligands.
-
Incubate the sections with the radioligand at a specific concentration in assay buffer. For total binding, incubate with the radioligand alone. For non-specific binding, co-incubate with a saturating concentration of a known, non-radiolabeled mGluR2 ligand.
-
Incubate for a sufficient time to reach equilibrium (e.g., 90 minutes at room temperature).
-
-
Washing and Drying:
-
Rapidly wash the slides in ice-cold buffer to remove unbound radioligand. Perform multiple washes (e.g., 3 washes of 5 minutes each).
-
Perform a final quick rinse in ice-cold distilled water to remove buffer salts.
-
Dry the slides under a stream of cool air.
-
-
Imaging and Analysis:
-
Expose the dried slides to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
-
Scan the imaging plate or develop the film.
-
Quantify the signal intensity in different brain regions using densitometry software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Visualizations
References
- 1. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of [18F]mG2P026 as a High-Contrast PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Studies of mGluR2 Modulators
Welcome to the technical support center for researchers, scientists, and drug development professionals working on metabotropic glutamate receptor 2 (mGluR2) modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Compound Screening and In Vitro Assays
Q1: My mGluR2 Positive Allosteric Modulator (PAM) shows high potency in my in vitro functional assay, but the results are not reproducible. What are the common causes?
A1: Lack of reproducibility in in vitro assays for mGluR2 PAMs can stem from several factors:
-
Assay System Variability: The functional response of a PAM can be highly dependent on the assay system used (e.g., cell line, receptor expression level, and the specific signaling pathway being measured). Different cell lines may have varying levels of endogenous glutamate or co-factors that can influence PAM activity.
-
"Probe Dependence": The observed potency of a PAM can be influenced by the orthosteric agonist used to stimulate the receptor. Ensure you are using a consistent concentration of a well-characterized agonist.
-
Compound Stability and Solubility: Ensure your compound is stable and fully solubilized in the assay buffer. Poor solubility can lead to inaccurate concentration-response curves.
-
Cell Passage Number: High passage numbers of cultured cells can lead to genetic drift and altered receptor expression or signaling efficiency. It is crucial to use cells within a defined passage number range.
Q2: I'm developing an mGluR2 modulator and I'm concerned about selectivity against mGluR3. How can I accurately assess this?
A2: Achieving selectivity over the highly homologous mGluR3 is a primary challenge in the development of mGluR2 modulators.[1] To rigorously assess selectivity, you should:
-
Utilize Counter-Screening Assays: Test your compound in parallel assays using cell lines expressing mGluR2 and mGluR3. This will allow for a direct comparison of potency (EC50 for PAMs, IC50 for NAMs).
-
Employ Radioligand Binding Assays: Conduct competitive binding assays with radiolabeled ligands specific for mGluR2 and mGluR3 to determine the binding affinity (Ki) of your compound for each receptor subtype.
-
Consider Functional Selectivity: Some compounds may exhibit binding to both receptors but functionally modulate only one. Therefore, it is essential to complement binding data with functional assays (e.g., cAMP accumulation or [³⁵S]GTPγS binding) for both mGluR2 and mGluR3.
Q3: My compound is a potent mGluR2 modulator in a recombinant cell line, but shows no activity in primary neurons. What could be the issue?
A3: This discrepancy can arise from several factors related to the differences between recombinant and native systems:
-
Receptor Heterodimerization: In native tissues, mGluR2 can form heterodimers with other mGluR subtypes, most notably mGluR4.[2][3][4][5] The pharmacology of these heterodimers can be distinct from that of mGluR2 homodimers, which are typically expressed in recombinant cell lines. Your compound may not be active at the mGluR2/4 heterodimer.
-
Endogenous Glutamate Tone: The concentration of endogenous glutamate in your primary neuron culture may differ significantly from that in your recombinant assay, affecting the activity of allosteric modulators.
-
Receptor Trafficking and Localization: The cellular machinery responsible for receptor expression, trafficking, and localization is more complex in primary neurons. Your compound's access to the receptor may be different in this more physiologically relevant context.
Section 2: In Vivo Studies and Animal Models
Q4: My mGluR2 modulator has excellent in vitro potency and selectivity, but it shows no efficacy in a behavioral animal model. What are the potential reasons for this disconnect?
A4: The transition from in vitro to in vivo is a common hurdle. Here are the primary areas to investigate:
-
Pharmacokinetics (PK):
-
Poor Brain Penetration: The compound may not be crossing the blood-brain barrier (BBB) in sufficient concentrations to engage the target. Key physicochemical properties influencing BBB penetration include low molecular weight (<450 Da), moderate lipophilicity (cLogP 2-5), and low polar surface area (<90 Ų).
-
Rapid Metabolism: The compound may be rapidly metabolized in the liver, leading to low systemic exposure.
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, actively pumping it out of the brain.
-
-
Pharmacodynamics (PD):
-
Insufficient Target Engagement: Even with adequate brain penetration, the free concentration of the drug at the receptor may be insufficient to elicit a pharmacological response. It is crucial to establish a PK/PD relationship.
-
Off-Target Effects: The compound may have unforeseen off-target effects in vivo that mask or counteract its intended therapeutic effect.
-
-
Animal Model Selection: The chosen animal model may not be appropriate for the therapeutic indication or the mechanism of action of your compound. For example, a model of psychosis induced by a dopamine agonist may not be sensitive to a modulator of the glutamatergic system.
Q5: I'm observing an inverted U-shaped dose-response curve in my in vivo experiments. What could explain this?
A5: Inverted U-shaped dose-responses are not uncommon with mGluR2 modulators and can be attributed to:
-
Receptor Desensitization: At higher doses, prolonged and excessive receptor modulation can lead to receptor desensitization and internalization, reducing the overall response.
-
Engagement of Opposing Neural Circuits: At higher concentrations, the drug may engage additional neural circuits with opposing effects, leading to a diminished net response.
-
Off-Target Effects: At higher doses, the compound may begin to interact with off-target receptors that produce effects counteracting the desired outcome.
-
Postsynaptic mGluR2 Activation: While mGluR2 is predominantly presynaptic, some postsynaptic expression exists. High concentrations of a modulator could lead to complex downstream signaling that results in a non-linear dose-response.
Q6: How do I choose the right animal model for my mGluR2 modulator study?
A6: The choice of animal model is critical and depends on the therapeutic indication you are targeting.
-
For Schizophrenia:
-
Pharmacologically-induced models: Phencyclidine (PCP) or ketamine-induced hyperlocomotion is a common model for positive symptoms. NMDA receptor antagonist models are also used to assess effects on cognitive deficits.
-
Neurodevelopmental models: Models involving maternal immune activation or neonatal ventral hippocampal lesions can replicate a broader range of schizophrenia-like symptoms.
-
-
For Anxiety:
-
Elevated Plus Maze (EPM): This is a widely used test to assess anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.
-
Conditioned Fear Stress Model: This model assesses the anxiolytic potential of a compound by measuring its ability to reduce freezing behavior in response to a conditioned fear stimulus.
-
Data Presentation: In Vitro Properties of Selected mGluR2 Modulators
The following table summarizes the in vitro potency and selectivity of several commonly studied mGluR2 modulators.
| Compound | Modulator Type | mGluR2 Potency (EC₅₀/IC₅₀/Kᵢ) | mGluR3 Potency (EC₅₀/IC₅₀/Kᵢ) | Selectivity (mGluR3/mGluR2) | Reference |
| JNJ-40411813 (ADX71149) | PAM | EC₅₀ = 147 nM ([³⁵S]GTPγS) | >10,000 nM | >68-fold | |
| MGS0039 | NAM (Antagonist) | Kᵢ = 2.2 nM | Kᵢ = 4.5 nM | ~2-fold | |
| LY341495 | NAM (Antagonist) | High affinity for mGluR2/3 | High affinity for mGluR2/3 | Non-selective for mGluR2/3 |
Note: Potency values can vary depending on the assay conditions. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for mGluR2
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for mGluR2.
Materials:
-
Membrane preparation from cells expressing mGluR2
-
Radioligand (e.g., [³H]LY341495)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Test compound dilutions
-
Non-specific binding control (e.g., a high concentration of an unlabeled mGluR2/3 agonist)
-
96-well plates
-
Filter mats (e.g., GF/C filters presoaked in polyethyleneimine)
-
Vacuum filtration manifold
-
Scintillation counter and fluid
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and a range of concentrations of your test compound.
-
Incubation: To each well, add the membrane preparation, assay buffer, and either the test compound, non-specific control, or buffer for total binding.
-
Add Radioligand: Add a fixed concentration of the radioligand to all wells.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter mat using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound and determine the IC₅₀ and Kᵢ values.
Protocol 2: cAMP Functional Assay for mGluR2
This protocol outlines a method to assess the functional activity of mGluR2 modulators by measuring their effect on forskolin-stimulated cAMP accumulation.
Materials:
-
Cells stably expressing mGluR2 (e.g., CHO or HEK293 cells)
-
Assay medium (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
Glutamate
-
Test compound dilutions
-
cAMP detection kit (e.g., HTRF, ELISA, or GloSensor™-based)
Procedure:
-
Cell Plating: Seed the mGluR2-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay medium and pre-incubate with your test compound (for PAMs or NAMs) for a defined period.
-
Stimulation: Add a fixed concentration of forskolin and glutamate (for PAMs and NAMs) to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
-
Data Analysis: Generate concentration-response curves to determine the EC₅₀ (for agonists/PAMs) or IC₅₀ (for antagonists/NAMs) of your compound.
Visualizations
Signaling Pathway
Caption: Simplified mGluR2 signaling pathway in a presynaptic terminal.
Experimental Workflow
Caption: General preclinical workflow for mGluR2 modulator development.
Troubleshooting Logic
Caption: Troubleshooting decision tree for in vitro/in vivo disconnect.
References
- 1. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 2. Defining the Homo- and Heterodimerization Propensities of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in the Discovery and Optimization of mGlu2/4 Heterodimer Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Input-specific regulation of glutamatergic synaptic transmission in the medial prefrontal cortex by mGlu2/mGlu4 receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical and Clinical Data Review: JNJ-46356479 and Clozapine in the Treatment of Negative Symptoms of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JNJ-46356479, a novel investigational compound, and clozapine, an established atypical antipsychotic, for the treatment of negative symptoms associated with schizophrenia. While direct head-to-head clinical data in humans is not yet available, this document synthesizes findings from preclinical studies that directly compare the two agents and complements this with established clinical data on clozapine's efficacy.
Executive Summary
Negative symptoms in schizophrenia, such as avolition, anhedonia, and social withdrawal, represent a significant unmet medical need as they are often poorly addressed by current antipsychotic medications. This compound, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), offers a novel glutamatergic-based therapeutic approach. In contrast, clozapine, a multi-receptor antagonist, is considered the gold standard for treatment-resistant schizophrenia and has shown some efficacy in managing negative symptoms. Preclinical evidence suggests that this compound may hold promise in ameliorating negative and cognitive symptoms, potentially with a more targeted mechanism of action than clozapine.
Mechanism of Action
This compound: Modulating the Glutamatergic System
This compound is a positive allosteric modulator of the mGluR2 receptor.[1] This means it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. The proposed therapeutic mechanism for schizophrenia's negative symptoms involves the following pathway:
-
Glutamatergic Hyperactivity: A leading hypothesis for the pathophysiology of schizophrenia suggests a state of hyperglutamatergic activity in certain brain regions.
-
mGluR2 Activation: mGluR2 is a presynaptic autoreceptor that, when activated, inhibits the release of glutamate.
-
This compound's Role: By potentiating the effect of glutamate on mGluR2, this compound enhances this natural "braking" mechanism on glutamate release.
-
Therapeutic Effect: The reduction in excessive glutamate transmission is thought to alleviate some of the synaptic abnormalities and neuronal dysfunction underlying the negative and cognitive symptoms of schizophrenia.[2][3]
Clozapine: A Multi-Receptor Antagonist
Clozapine's mechanism of action is complex and involves antagonism at multiple neurotransmitter receptors. Its efficacy in schizophrenia, including its effects on negative symptoms, is not attributed to a single receptor interaction but rather to its unique binding profile.
-
Dopamine D2 Receptor Antagonism: Unlike typical antipsychotics, clozapine has a relatively low affinity for D2 receptors, which is thought to contribute to its lower risk of extrapyramidal side effects.
-
Serotonin 5-HT2A Receptor Antagonism: Strong antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics and is believed to contribute to their efficacy against negative symptoms and improved side effect profile.
-
Other Receptor Interactions: Clozapine also interacts with a wide range of other receptors, including dopaminergic (D1, D3, D4), serotonergic (5-HT1A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7), adrenergic (α1, α2), cholinergic (muscarinic M1-M5), and histaminergic (H1) receptors. This broad receptor profile likely contributes to both its therapeutic effects and its side effect profile.
Preclinical Comparative Data: this compound vs. Clozapine
A key preclinical study directly compared the efficacy of this compound and clozapine in a postnatal ketamine mouse model of schizophrenia, which is designed to mimic the negative and cognitive symptoms of the disorder.
Experimental Protocol: Postnatal Ketamine Mouse Model
-
Animal Model: C57BL/6J mice were administered ketamine (30 mg/kg) or vehicle on postnatal days (PND) 7, 9, and 11.
-
Treatment: From PND 35 to 60 (adolescence), the ketamine-treated mice received daily injections of either this compound (10 mg/kg), clozapine (10 mg/kg), or vehicle.
-
Behavioral Testing: A battery of behavioral tests was conducted in adulthood (PND > 60) to assess negative and cognitive-like symptoms.
-
Key Behavioral Assays:
-
Social Interaction Test: Measures social preference and novelty.
-
Novel Object Recognition Test: Assesses recognition memory.
-
Y-Maze Spontaneous Alternation: Evaluates spatial working memory.
-
-
Neurochemical Analysis: Post-mortem brain tissue analysis was performed to measure markers of neuronal activity and neuroinflammation.
Preclinical Efficacy Data
| Outcome Measure | Ketamine + Vehicle | Ketamine + this compound | Ketamine + Clozapine | Finding |
| Social Interaction (Preference for Novel Mouse) | Reduced | Normalized | Partially Normalized | This compound showed a stronger effect in restoring social novelty preference. |
| Novel Object Recognition Index | Reduced | Normalized | Partially Normalized | This compound demonstrated a more robust reversal of recognition memory deficits. |
| Y-Maze Spontaneous Alternation (%) | Reduced | Normalized | No Significant Improvement | This compound, but not clozapine, restored spatial working memory. |
Note: "Normalized" indicates a return to the level of control animals (not treated with ketamine). "Partially Normalized" indicates a significant improvement from the ketamine + vehicle group but not a full return to control levels. This table is a qualitative summary of the findings reported in the preclinical literature.
Clinical Data: Clozapine in Negative Symptoms
Numerous clinical trials have evaluated the efficacy of clozapine for negative symptoms in patients with schizophrenia, often with mixed results. The effect is generally considered modest and may be more pronounced in patients with prominent positive symptoms that are also improving.
Clinical Efficacy of Clozapine on Negative Symptoms (PANSS Negative Subscale)
| Study | Patient Population | Treatment Duration | Mean Change in PANSS Negative Score |
| Kane et al. (1988) | Treatment-resistant schizophrenia | 6 weeks | -6.1 (vs. -1.9 with chlorpromazine) |
| Meltzer et al. (1990) | Treatment-resistant schizophrenia | 6 months | -8.2 |
| Buchanan et al. (1998) | Predominantly negative symptoms | 10 weeks | -3.3 (not superior to haloperidol) |
| Meta-analysis (Leucht et al., 2009) | Schizophrenia | Various | Standardized Mean Difference vs. other atypical antipsychotics: -0.04 (not significant) |
Note: The Positive and Negative Syndrome Scale (PANSS) is a widely used instrument for assessing symptom severity in schizophrenia. The negative subscale specifically measures symptoms like blunted affect, emotional withdrawal, and lack of spontaneity. A greater negative change indicates improvement.
Safety and Tolerability
This compound
As an investigational drug with limited clinical data available in the public domain, a comprehensive safety and tolerability profile in humans has not been established. Preclinical studies have not reported major safety concerns.
Clozapine
Clozapine has a well-documented and complex side effect profile that requires careful patient monitoring.
| Adverse Effect | Frequency | Monitoring/Management |
| Agranulocytosis | ~1% | Regular blood monitoring is mandatory. |
| Myocarditis | Rare but serious | Baseline and regular cardiac monitoring. |
| Metabolic Syndrome | Common | Weight, glucose, and lipid monitoring. |
| Sedation | Very Common | Dose titration and timing adjustment. |
| Sialorrhea (excessive salivation) | Common | Can be managed with anticholinergic agents. |
| Constipation | Common | Prophylactic laxative use is often necessary. |
| Seizures | Dose-dependent | Lowering the dose or adding an anticonvulsant may be required. |
Conclusion and Future Directions
The comparison between this compound and clozapine for the treatment of negative symptoms in schizophrenia highlights a classic trade-off in drug development: a novel, targeted approach versus a well-established, broadly acting agent.
-
This compound represents a promising, mechanistically novel approach targeting the glutamatergic system. Preclinical data suggest it may have a more pronounced effect on negative and cognitive symptoms compared to clozapine, potentially with a more favorable side effect profile due to its targeted mechanism. However, its clinical efficacy and safety in humans remain to be determined through rigorous clinical trials.
-
Clozapine remains a cornerstone of treatment for refractory schizophrenia, with some, albeit modest and inconsistent, efficacy for negative symptoms. Its use is limited by a significant side effect burden that necessitates comprehensive patient monitoring.
For the research and drug development community, the progression of this compound and other mGluR2 modulators through clinical trials will be of great interest. Should these compounds demonstrate clinical efficacy and a favorable safety profile, they could represent a significant advancement in the pharmacological treatment of the debilitating negative symptoms of schizophrenia. Direct comparative clinical trials between this compound and clozapine, or other atypical antipsychotics, will be essential to fully elucidate their respective roles in the therapeutic armamentarium.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Early treatment with this compound, a mGluR2 modulator, improves behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The positive allosteric modulator of the mGlu2 receptor this compound partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JNJ-46356479 and Other mGluR2 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate receptor 2 (mGluR2) has emerged as a promising therapeutic target for a range of central nervous system disorders, including schizophrenia and anxiety. Positive allosteric modulators (PAMs) of mGluR2 offer a nuanced approach to enhancing receptor function by potentiating the effects of the endogenous ligand, glutamate. This guide provides a comparative analysis of JNJ-46356479, a selective and orally bioavailable mGluR2 PAM, with other notable mGluR2 PAMs that have undergone significant preclinical and clinical investigation, namely JNJ-40411813 (ADX71149) and AZD8529.
Mechanism of Action of mGluR2 PAMs
mGluR2 is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase and reduces presynaptic glutamate release.[1][2] mGluR2 PAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site, and induce a conformational change that increases the receptor's sensitivity to glutamate. This modulatory action enhances the natural, physiological signaling of the receptor without directly activating it, which may offer a better safety and tolerability profile compared to orthosteric agonists.[1][2]
In Vitro Potency and Efficacy
The in vitro potency and efficacy of mGluR2 PAMs are typically assessed using functional assays such as GTPγS binding assays or calcium mobilization assays in cell lines expressing the human mGluR2. These assays measure the ability of the compound to potentiate the response to a sub-maximal concentration of glutamate.
| Compound | Assay Type | Cell Line | EC50 (nM) | Emax (%) | Reference |
| This compound | GTPγS | CHO | 78 | 256 | [3] |
| JNJ-40411813 | GTPγS | CHO-hmGluR2 | 147 ± 42 | 273 ± 32 | |
| Ca2+ Mobilization | HEK293-hmGluR2 Gα16 | 64 ± 29 | N/A | ||
| AZD8529 | GTPγS | HEK-mGluR2 | 195 | 110 | |
| Binding Affinity (Ki) | N/A | 16 | N/A |
Table 1: Comparative In Vitro Potency of mGluR2 PAMs
This compound demonstrates high potency with an EC50 of 78 nM in a GTPγS binding assay. JNJ-40411813 shows slightly lower potency in the same assay format but higher potency in a calcium mobilization assay. AZD8529 exhibits the lowest potency among the three in a functional GTPγS assay, although it displays high binding affinity.
Selectivity Profile
A critical aspect of a drug candidate's profile is its selectivity for the target receptor over other related receptors and off-target proteins. High selectivity minimizes the risk of off-target side effects.
| Compound | Off-Target Activity | Reference |
| This compound | Excellent selectivity against other mGluRs. | |
| JNJ-40411813 | Moderate affinity for human 5HT2A receptor (Kb = 1.1 µM). | |
| AZD8529 | Weak PAM activity at mGluR5 (EC50 = 3.9 µM) and antagonism at mGluR8 (IC50 = 23 µM). Modest activity at 9 out of 161 other targets at 10 µM. |
Table 2: Selectivity Profile of mGluR2 PAMs
This compound is reported to have excellent selectivity against other metabotropic glutamate receptors. In contrast, JNJ-40411813 shows some affinity for the serotonin 5HT2A receptor, which could contribute to its overall pharmacological effect. AZD8529 demonstrates weak activity at other mGluR subtypes and a limited number of other off-target interactions at high concentrations.
Preclinical In Vivo Efficacy
The therapeutic potential of mGluR2 PAMs has been extensively evaluated in various animal models of psychiatric disorders, most notably in rodent models of schizophrenia. The ketamine-induced model, where the NMDA receptor antagonist ketamine is used to induce schizophrenia-like symptoms in rodents, is a commonly used paradigm.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Postnatal ketamine mouse model of schizophrenia | Early treatment improved cognitive and negative symptoms, and normalized neuropathological deficits. | |
| JNJ-40411813 | N/A | N/A | N/A |
| AZD8529 | Phencyclidine (PCP)-induced hyper-locomotion in mice | Reversed hyper-locomotion, a model for psychosis. |
Table 3: Preclinical Efficacy in Schizophrenia Models
Both this compound and AZD8529 have shown efficacy in animal models relevant to schizophrenia. This compound demonstrated the ability to reverse behavioral and neuropathological deficits in a neurodevelopmental model of schizophrenia when administered early. AZD8529 was effective in a model of psychosis based on PCP-induced hyperactivity.
Pharmacokinetics
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for determining its dosing regimen and overall clinical viability.
| Compound | Species | Key PK Parameters | Reference |
| This compound | N/A | Orally bioavailable. | |
| JNJ-40411813 | Human | tmax: 3-4 h; t1/2: 19.4-34.2 h (dose-dependent). | |
| Rat (p.o.) | Cmax: 938 ng/mL at 0.5 h; Absolute oral bioavailability: 31%. | ||
| AZD8529 | Human | Good blood-brain barrier penetration. |
Table 4: Comparative Pharmacokinetic Parameters
JNJ-40411813 has been characterized in both rats and humans, showing rapid absorption and a relatively long half-life in humans. While specific pharmacokinetic data for this compound is not detailed in the provided search results, it is described as being orally bioavailable. AZD8529 has demonstrated good penetration of the blood-brain barrier in humans, a critical feature for a CNS-acting drug.
Clinical Development and Outcomes
Despite promising preclinical data, the clinical development of mGluR2 PAMs for schizophrenia has been challenging.
-
JNJ-40411813 (ADX71149): Phase 2 trials in schizophrenia did not meet their primary efficacy endpoints. However, it has been explored for other indications, including anxious depression and epilepsy.
-
AZD8529: A Phase 2 proof-of-principle study in patients with schizophrenia also failed to show a significant improvement in symptoms compared to placebo. It has also been investigated for smoking cessation.
The clinical development status of this compound is not as advanced as the other two compounds, and it remains in the preclinical or early clinical stages of investigation.
Experimental Protocols
GTPγS Binding Assay
This assay measures the activation of G-protein coupled receptors. In the presence of an agonist or a PAM plus an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify this exchange.
-
Membrane Preparation: Membranes from cells stably expressing the human mGluR2 (e.g., CHO or HEK293 cells) are prepared.
-
Assay Buffer: A typical buffer contains Tris-HCl, MgCl₂, NaCl, and GDP.
-
Incubation: Membranes are incubated with the test compound (mGluR2 PAM) and a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀).
-
[³⁵S]GTPγS Addition: Radiolabeled [³⁵S]GTPγS is added to initiate the binding reaction.
-
Termination and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: Data are analyzed to determine the EC₅₀ and Emax values of the PAM.
Ketamine-Induced Schizophrenia Model in Mice
This neurodevelopmental model is used to assess the efficacy of potential antipsychotic drugs, particularly on cognitive and negative symptoms.
-
Induction: Pups receive subcutaneous injections of ketamine (e.g., 30 mg/kg) on specific postnatal days (e.g., P7, P9, P11). Control animals receive saline.
-
Treatment: Following a washout period and maturation, the animals are treated with the mGluR2 PAM or vehicle.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess schizophrenia-like symptoms.
-
Cognitive Deficits: Novel Object Recognition (NOR) test, Y-maze for working memory.
-
Negative Symptoms: Social interaction test.
-
-
Neuropathological Analysis: After behavioral testing, brain tissue is collected to analyze markers such as the density of parvalbumin-positive interneurons or the expression of immediate early genes like c-Fos.
Conclusion
This compound is a potent and selective mGluR2 PAM with promising preclinical efficacy in a neurodevelopmental model of schizophrenia. Compared to JNJ-40411813 and AZD8529, it exhibits higher in vitro potency in a GTPγS assay. While the clinical development of other mGluR2 PAMs for schizophrenia has faced setbacks, the distinct profile of this compound, particularly its high selectivity, may offer a different therapeutic window. Further investigation into its pharmacokinetic profile and clinical efficacy is warranted to fully understand its potential as a novel treatment for CNS disorders. The challenges encountered by other compounds in this class highlight the complexities of translating preclinical findings to clinical success in neuropsychiatric drug development.
References
A Comparative In Vitro Analysis of the Neuroprotective Effects of JNJ-46356479
A detailed examination of the neuroprotective properties of JNJ-46356479, a novel mGluR2 positive allosteric modulator, in comparison to the atypical antipsychotic clozapine. This guide provides a comprehensive overview of their effects on neuronal cell viability, apoptosis, and caspase-3 activity in a human neuroblastoma cell line model of neurotoxicity.
Introduction
The glutamatergic dysfunction hypothesis of schizophrenia posits that excessive glutamate release contributes to neurotoxicity and the pathophysiology of the disorder.[1] this compound, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), represents a promising therapeutic strategy by reducing presynaptic glutamate release.[1] This guide presents a comparative analysis of the in vitro neuroprotective effects of this compound against clozapine, an atypical antipsychotic with known neuroprotective properties, in a human neuroblastoma cell line (SK-N-SH). The data herein is derived from a key study by Gassó et al. (2023) which investigated the compounds' efficacy in mitigating neurotoxicity induced by high concentrations of dopamine and glutamate.[1][2][3]
Comparative Efficacy in Neuroprotection
The neuroprotective effects of this compound and clozapine were assessed using several key in vitro assays: a cell viability assay (Alamar Blue), a marker of apoptosis (caspase-3 activity), and a direct measure of apoptosis and necrosis (Annexin V/PI flow cytometry).
Effects on Cell Viability
In the absence of neurotoxic insults, this compound did not significantly affect the viability of SK-N-SH cells at concentrations of 1, 10, and 25 µM after 24 and 48 hours of treatment. In contrast, clozapine demonstrated a concentration-dependent and time-dependent reduction in cell viability.
When the cells were challenged with high concentrations of dopamine (100 µM) or glutamate (80 mM) to induce neurotoxicity, this compound exhibited protective effects, particularly against glutamate-induced toxicity. Clozapine, however, tended to exacerbate the neurotoxic effects of both dopamine and glutamate.
Table 1: Comparative Effects on Cell Viability (% of Control)
| Treatment Condition (24h) | This compound (10 µM) | Clozapine (10 µM) |
| Dopamine (100 µM) | ~95% | ~75% |
| Glutamate (80 mM) | ~100% | ~80% |
| Treatment Condition (48h) | This compound (10 µM) | Clozapine (10 µM) |
| Dopamine (100 µM) | ~90% | ~60% |
| Glutamate (80 mM) | ~95% | ~70% |
(Data are approximated from graphical representations in Gassó et al., 2023 and represent the percentage of viable cells relative to the respective toxin-treated control.)
Modulation of Apoptosis
This compound demonstrated a clear anti-apoptotic effect, particularly in the presence of neurotoxic stimuli. It significantly attenuated the increase in caspase-3 activity induced by both dopamine (200 µM) and glutamate (160 mM). Conversely, clozapine alone induced a significant, concentration-dependent increase in caspase-3 activity and further potentiated the pro-apoptotic effects of dopamine and glutamate.
Flow cytometry analysis using Annexin V and propidium iodide (PI) staining confirmed these findings. This compound, especially in the presence of high glutamate, led to a significant increase in the percentage of viable cells and a corresponding decrease in apoptotic cells compared to the glutamate-treated group. Clozapine, in contrast, did not show such protective effects and, in some conditions, increased the apoptotic cell population.
Table 2: Comparative Effects on Caspase-3 Activity (% of Toxin-Treated Control)
| Treatment Condition (24h) | This compound (10 µM) | Clozapine (10 µM) |
| Dopamine (200 µM) | ~70% | ~150% |
| Glutamate (160 mM) | ~60% | ~140% |
(Data are approximated from graphical representations in Gassó et al., 2023 and represent the percentage of caspase-3 activity relative to the respective toxin-treated control.)
Table 3: Comparative Effects on Cell Population after 24h Treatment (Approximated %)
| Treatment Condition | Cell Population | This compound (25 µM) | Clozapine (25 µM) |
| Control | Viable | ~83% | ~78% |
| Apoptotic | ~15% | ~18% | |
| Dopamine (200 µM) | Viable | ~55% | ~45% |
| Apoptotic | ~40% | ~50% | |
| Glutamate (160 mM) | Viable | ~70% | ~50% |
| Apoptotic | ~25% | ~45% |
(Data are approximated from graphical representations in Gassó et al., 2023.)
Signaling Pathways and Experimental Workflows
The neuroprotective mechanism of this compound is primarily attributed to its function as a positive allosteric modulator of the mGluR2 receptor. This modulation enhances the receptor's sensitivity to endogenous glutamate, leading to a reduction in presynaptic glutamate release and a subsequent decrease in excitotoxicity.
References
JNJ-46356479: A Preclinical Comparative Guide to Target Engagement Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical target engagement biomarkers for JNJ-46356479, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), with other relevant mGluR2 PAMs. The data presented is based on published experimental findings in preclinical models, offering insights into the compound's mechanism of action and its potential therapeutic effects.
Executive Summary
This compound demonstrates target engagement in preclinical models through direct and indirect biomarkers. Direct engagement is evidenced by its high affinity and potency at the mGluR2 receptor. Indirectly, this compound modulates downstream signaling pathways related to apoptosis, specifically by altering the expression of key proteins such as Bcl-2, Bax, and caspase-3. This guide compares these effects with those of other mGluR2 PAMs, JNJ-40411813 and AZD8529, where data is available.
Comparative Analysis of mGluR2 PAMs
The following table summarizes the key in vitro and in vivo preclinical data for this compound and comparable mGluR2 PAMs.
| Parameter | This compound | JNJ-40411813 (ADX71149) | AZD8529 |
| In Vitro Potency | |||
| mGluR2 PAM EC50 | 78 nM | 147 ± 42 nM ([³⁵S]GTPγS binding assay)[1][2] | 195 nM (potentiates glutamate effect)[3] |
| 64 ± 29 nM (Ca²⁺ mobilization assay)[1] | |||
| mGluR2 Binding Ki | Not explicitly found | Not explicitly found | 16 nM[3] |
| In Vivo Target Engagement | |||
| mGluR2 Receptor Occupancy (ED50) | Not explicitly found | 16 mg/kg (p.o.) in rats | Not explicitly found |
| Apoptotic Biomarker Modulation (Ketamine-induced mouse model of schizophrenia) | |||
| Bcl-2 (anti-apoptotic) | Partially restores reduced levels | Data not available | Data not available |
| Bax (pro-apoptotic) | No significant modification | Data not available | Data not available |
| Caspase-3 (pro-apoptotic) | Attenuates increase in prefrontal cortex | Data not available | Data not available |
| Other Preclinical Effects | Reverses behavioral and neuropathological deficits in a postnatal ketamine mouse model | Inhibits spontaneous and phencyclidine/scopolamine-induced hyperlocomotion in mice | Reverses phencyclidine-induced hyper-locomotion in a murine model |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of this compound at the mGluR2 receptor.
Caption: Workflow for Western Blot analysis of apoptotic biomarkers.
Detailed Experimental Protocols
Western Blot for Apoptotic Proteins
This protocol is based on methodologies described for the analysis of apoptotic proteins in a ketamine-induced mouse model of schizophrenia treated with this compound.
-
Tissue Preparation:
-
Mice are treated with this compound or vehicle according to the study design.
-
Following treatment, animals are euthanized, and the prefrontal cortex and hippocampus are rapidly dissected on ice.
-
Tissues are immediately frozen in liquid nitrogen and stored at -80°C until use.
-
-
Protein Extraction:
-
Frozen tissue is homogenized in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
The homogenate is centrifuged at 14,000 x g for 20 minutes at 4°C.
-
The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA (Bicinchoninic acid) protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (typically 20-30 µg) per sample are mixed with Laemmli sample buffer and boiled for 5 minutes.
-
Samples are loaded onto a 10-12% SDS-polyacrylamide gel and separated by electrophoresis.
-
Proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies targeting:
-
Caspase-3
-
Bax
-
Bcl-2
-
A loading control (e.g., β-actin or GAPDH)
-
-
Antibody dilutions are optimized according to the manufacturer's instructions.
-
The membrane is washed three times with TBST for 10 minutes each.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After another series of washes in TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
-
Data Analysis:
-
The optical density of the protein bands is quantified using image analysis software (e.g., ImageJ).
-
The expression of the target proteins is normalized to the corresponding loading control.
-
Statistical analysis is performed to compare protein levels between different treatment groups.
-
Conclusion
This compound demonstrates clear target engagement of the mGluR2 receptor in preclinical models. A key downstream effect of this engagement is the modulation of apoptotic pathways, providing a set of valuable pharmacodynamic biomarkers. While comparative data on these specific apoptotic markers for other mGluR2 PAMs is limited in the public domain, the available information on their in vitro and in vivo activities provides a basis for preliminary comparison. Further head-to-head preclinical studies would be beneficial for a more definitive comparative analysis.
References
A Head-to-Head Comparison of mGluR2 Positive Allosteric Modulators: JNJ-46356479 and JNJ-40411813
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two selective metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators (PAMs): JNJ-46356479 and JNJ-40411813. Both compounds were developed by Janssen Pharmaceutica, with JNJ-40411813 also being advanced by Addex Therapeutics under the identifier ADX71149. This comparison summarizes their pharmacological profiles, preclinical efficacy, and clinical development status, supported by experimental data and detailed methodologies.
Introduction to mGluR2 PAMs
Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its activation leads to a decrease in glutamate release. This mechanism has been a key target for the development of novel therapeutics for central nervous system (CNS) disorders characterized by glutamate excitotoxicity, such as schizophrenia and epilepsy. Positive allosteric modulators (PAMs) of mGluR2 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it. This approach allows for a more nuanced modulation of synaptic activity, potentially offering a better safety and tolerability profile compared to orthosteric agonists.
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for this compound and JNJ-40411813, facilitating a direct comparison of their in vitro potency and preclinical in vivo activity.
Table 1: In Vitro Pharmacology
| Parameter | This compound | JNJ-40411813 (ADX71149) |
| Mechanism of Action | Selective mGluR2 Positive Allosteric Modulator | Selective mGluR2 Positive Allosteric Modulator |
| EC₅₀ | 78 nM ([¹⁸F]8 PET ligand study)[1][2] | 147 ± 42 nM ([³⁵S]GTPγS binding assay)[3][4], 64 ± 29 nM (Ca²⁺ mobilization assay)[3] |
| Eₘₐₓ | 256% ([¹⁸F]8 PET ligand study) | 273 ± 32% (in potentiating glutamate-induced [³⁵S]GTPγS binding) |
| Selectivity | Excellent selectivity against other mGluRs | Selective for mGluR2, but shows moderate affinity for human 5HT₂A receptor (K_b = 1.1 µM) |
Table 2: Preclinical In Vivo Data
| Parameter | This compound | JNJ-40411813 (ADX71149) |
| Animal Model | Ketamine-induced mouse model of schizophrenia, 6-Hz mouse model of epilepsy | Rodent models of schizophrenia and anxiety, 6-Hz mouse model of epilepsy |
| Efficacy | Ameliorates cognitive and negative symptoms; shows neuroprotective effects by modulating apoptotic proteins; demonstrates synergistic antiseizure activity with levetiracetam | Shows antipsychotic and anxiolytic potential; demonstrates synergistic antiseizure activity with levetiracetam |
| Pharmacokinetics (Rat) | Orally bioavailable and brain penetrant | Oral bioavailability: 31%; Cₘₐₓ: 938 ng/mL at 0.5 h; t₁/₂: 2.3 ± 0.5 h (at 10 mg/kg, p.o.) |
Table 3: Clinical Development Status
| Compound | Indication(s) Investigated | Highest Development Phase | Status |
| This compound | Schizophrenia (preclinical) | Preclinical | Active in preclinical studies; also used as a PET imaging ligand |
| JNJ-40411813 (ADX71149) | Schizophrenia, Anxious Depression, Epilepsy | Phase 2 | Development for epilepsy discontinued due to lack of efficacy in a Phase 2 trial |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams are provided in DOT language.
Caption: mGluR2 Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human mGluR2 receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with varying concentrations of the test compound (this compound or JNJ-40411813) and a fixed, sub-saturating concentration of glutamate (e.g., 1 µM).
-
Add GDP (e.g., 10 µM) to the assay buffer to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate the mixture at 30°C for 60 minutes.
-
-
Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs. Since mGluR2 is a Gi/o-coupled receptor, this assay is typically performed in cells co-expressing a promiscuous Gα subunit (e.g., Gα16) that couples to PLC and subsequent calcium mobilization.
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells co-expressing the human mGluR2 receptor and a promiscuous Gα subunit.
-
Plate the cells in black, clear-bottom 96-well plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of an organic anion transport inhibitor like probenecid to prevent dye leakage.
-
Incubate at 37°C for 60 minutes.
-
-
Compound Addition and Fluorescence Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of the test compound followed by a fixed concentration of glutamate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4) over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline to the peak response.
-
Plot the response as a function of the test compound concentration to determine the EC₅₀ and Eₘₐₓ.
-
Ketamine-Induced Mouse Model of Schizophrenia
This model is used to induce behavioral and neurochemical alterations in rodents that are relevant to the symptoms of schizophrenia.
Protocol:
-
Animal Model Induction:
-
Administer a sub-anesthetic dose of ketamine (e.g., 30 mg/kg, intraperitoneally) to neonatal mouse pups on specific postnatal days (e.g., PND 7, 9, and 11) to induce schizophrenia-like phenotypes in adulthood.
-
-
Drug Administration:
-
In adulthood, administer this compound or vehicle to the ketamine-treated and control mice over a specified period.
-
-
Behavioral Testing:
-
Cognitive Deficits: Assess cognitive function using tests such as the Novel Object Recognition (NOR) test, where a preference for a novel object over a familiar one indicates intact recognition memory.
-
Negative Symptoms: Evaluate social interaction and anhedonia using the Social Interaction test (measuring time spent interacting with a novel mouse) and the Sucrose Preference Test.
-
Positive Symptoms: While less common in this model, locomotor hyperactivity in an open field can be used as a proxy for positive-like symptoms.
-
-
Neurochemical and Histological Analysis:
-
Following behavioral testing, collect brain tissue to analyze markers of apoptosis (e.g., caspase-3, Bax, Bcl-2 via Western blot) and neuronal integrity.
-
6-Hz Corneal Stimulation Model of Epilepsy
This model is used to evaluate the anticonvulsant activity of compounds against therapy-resistant partial seizures.
Protocol:
-
Seizure Induction:
-
Administer a brief electrical stimulus (e.g., 6 Hz, 0.2 ms pulse width, 3 s duration, at a specific current intensity such as 32 or 44 mA) through corneal electrodes to induce a psychomotor seizure in mice.
-
-
Drug Administration:
-
Administer the test compound (this compound or JNJ-40411813) at various doses, typically intraperitoneally or orally, at a predetermined time before seizure induction.
-
-
Seizure Observation and Scoring:
-
Observe the animals for a set period (e.g., 2 minutes) immediately following the stimulation.
-
The primary endpoint is the protection from seizure, defined as the absence of stereotyped motor behaviors such as forelimb clonus, rearing, and jaw clonus.
-
-
Data Analysis:
-
Determine the median effective dose (ED₅₀) of the compound required to protect 50% of the animals from seizures.
-
For combination studies (e.g., with levetiracetam), isobolographic analysis can be used to determine if the interaction is synergistic, additive, or antagonistic.
-
Conclusion
Both this compound and JNJ-40411813 are potent and selective positive allosteric modulators of the mGluR2 receptor. Preclinical data demonstrated the potential of both compounds in CNS disorders. This compound has shown promise in preclinical models of schizophrenia, where it not only ameliorated behavioral deficits but also exhibited neuroprotective properties. JNJ-40411813 advanced further into clinical development for several indications, including schizophrenia and epilepsy. However, its development for epilepsy was recently halted due to a lack of efficacy in a Phase 2 clinical trial. This highlights the challenges in translating preclinical efficacy to clinical benefit. The detailed experimental protocols provided herein should aid researchers in the design and interpretation of studies involving these and similar mGluR2 PAMs.
References
- 1. Synthesis and characterization of [18F]this compound as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (1254979-66-2) for sale [vulcanchem.com]
- 3. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-46356479: A Comparative Analysis of its Selectivity for mGluR2 over mGluR3
For Immediate Release
This guide provides a detailed comparison of the positive allosteric modulator (PAM) JNJ-46356479 and its selectivity for the metabotropic glutamate receptor 2 (mGluR2) over the closely related mGluR3. The following analysis, intended for researchers, scientists, and drug development professionals, includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Executive Summary
This compound is a potent and selective positive allosteric modulator of the mGluR2, a G-protein coupled receptor implicated in the regulation of synaptic transmission.[1][2] Its selectivity for mGluR2 over mGluR3 is a critical feature, as these two receptors share a high degree of sequence homology but can have distinct physiological roles. This guide presents data demonstrating the superior selectivity of this compound for mGluR2 in comparison to other known mGluR ligands.
Data Presentation: Quantitative Selectivity Analysis
The following table summarizes the potency and selectivity of this compound in comparison to other relevant compounds. The data is presented as EC50 values for PAM activity at mGluR2 and as a measure of activity at mGluR3, highlighting the selectivity profile of each compound.
| Compound | mGluR2 EC50 (PAM activity) | mGluR3 Activity | Selectivity (mGluR2 vs mGluR3) | Reference |
| This compound | 78 nM | No activity up to 10 µM | >128-fold | [1] |
| BINA | 347.6 ± 51.4 nM | Inactive | Highly Selective | [3] |
| LY404039 | Ki = 149 ± 11 nM (agonist) | Ki = 92 ± 14 nM (agonist) | Non-selective | [4] |
EC50 (Half-maximal effective concentration) for PAMs indicates the concentration at which the compound potentiates the response to a sub-maximal concentration of an agonist by 50%. Ki (Inhibition constant) for agonists indicates the concentration required to occupy 50% of the receptors.
Experimental Protocols
The selectivity of this compound was primarily determined using a [³⁵S]GTPγS binding assay in Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 or mGluR3. This functional assay measures the activation of G-proteins coupled to the receptor.
[³⁵S]GTPγS Binding Assay Protocol
-
Cell Culture and Membrane Preparation:
-
CHO-K1 cells stably expressing human mGluR2 or mGluR3 are cultured to ~90% confluency.
-
Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Assay Procedure:
-
Cell membranes (typically 10-20 µg of protein) are incubated in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂ at a pH of 7.4.
-
Varying concentrations of the test compound (e.g., this compound) are added to the membranes in the presence of a fixed, sub-maximal concentration of glutamate (e.g., 1 µM).
-
The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.5 nM) and 30 µM GDP.
-
The mixture is incubated for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
-
Data Analysis:
-
The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The data are analyzed using non-linear regression to determine the EC50 values.
-
Visualizations
mGluR2/mGluR3 Signaling Pathway
Caption: Canonical signaling pathway of mGluR2 and mGluR3.
Experimental Workflow for Determining Receptor Selectivity
Caption: Workflow for assessing mGluR2/mGluR3 selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and characterization of [18F]this compound as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mGluR2 Positive Allosteric Modulator BINA Decreases Cocaine Self-Administration and Cue-Induced Cocaine-Seeking and Counteracts Cocaine-Induced Enhancement of Brain Reward Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Study Validation of JNJ-46356479: A Comparative Analysis of Preclinical Efficacy Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy data for JNJ-46356479, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). The data is contextualized by comparing it with the atypical antipsychotic clozapine and other mGluR2 PAMs. This document is intended to offer an objective overview to support further research and development in the field of neuropsychiatric disorders.
Introduction to this compound
This compound is an investigational compound that acts as a positive allosteric modulator of the mGluR2 receptor.[1][2] By binding to an allosteric site, it enhances the receptor's response to the endogenous ligand, glutamate. This mechanism is of significant interest for the treatment of schizophrenia, as it offers a potential alternative to the direct dopamine receptor antagonism of current antipsychotics. The glutamatergic dysfunction hypothesis of schizophrenia suggests that excessive glutamate release contributes to the pathophysiology of the disorder, and by enhancing the function of the inhibitory presynaptic mGluR2, this compound is proposed to reduce this excess glutamate.[3]
Comparative Efficacy Data
The majority of the available efficacy data for this compound comes from preclinical studies using the ketamine-induced mouse model of schizophrenia. Ketamine, an NMDA receptor antagonist, is used to induce schizophrenia-like symptoms in rodents, including positive, negative, and cognitive deficits.[4][5]
Behavioral and Cognitive Deficits
In the postnatal ketamine mouse model, early treatment with this compound during adolescence has been shown to improve cognitive and negative symptoms.
| Behavioral Test | Vehicle + Ketamine | This compound (10 mg/kg) + Ketamine | Clozapine (10 mg/kg) + Ketamine | Reference |
| Novel Object Recognition | Did not show expected preference for the novel object. | Recovered preference for the novel object. | Not specified in the abstract. | |
| Social Novelty | Did not show expected preference for social novelty. | Recovered preference for social novelty. | Not specified in the abstract. | |
| Dishabituation Test | Did not show expected dishabituation in the fifth trial. | Recovered interest in the novel animal. | Recovered interest in the novel animal. |
Neuropathological Deficits
Treatment with this compound has also been shown to normalize certain neuropathological changes induced by ketamine administration.
| Neuropathological Marker | Vehicle + Ketamine | This compound (10 mg/kg) + Ketamine | Clozapine (10 mg/kg) + Ketamine | Reference |
| Parvalbumin (PV)+ Cells (Prefrontal Cortex) | Reduction in PV+ cells. | Normalized the reduction in PV+ cells. | Normalized the reduction in PV+ cells. | |
| c-Fos Expression (Hippocampus) | Decreased c-Fos expression. | Normalized the decreased c-Fos expression. | Normalized the decreased c-Fos expression. |
Apoptosis-Related Protein Levels
This compound has demonstrated neuroprotective effects by modulating proteins involved in apoptosis in the ketamine mouse model.
| Apoptotic Protein | Vehicle + Ketamine | This compound + Ketamine | Effect of this compound | Reference |
| Bcl-2 (anti-apoptotic) | Significantly reduced. | Partially restored levels. | Attenuated apoptosis. | |
| Caspase-3 (pro-apoptotic) | Data not specified. | Data not specified. | Inverse correlation between pro-apoptotic protein levels and behavioral deficits. | |
| Bax (pro-apoptotic) | Data not specified. | Data not specified. | Inverse correlation between pro-apoptotic protein levels and behavioral deficits. |
Comparison with Other mGluR2 PAMs
While direct preclinical comparative data is limited, other mGluR2 PAMs have been investigated for schizophrenia.
| Compound | Preclinical Model | Key Findings | Clinical Trial Outcome (if available) | Reference |
| ADX71149 (JNJ-40411813) | Rodent models of antipsychotic activity (e.g., phencyclidine-induced hyperlocomotion). | Inhibited phencyclidine-induced hyperlocomotion. Reversed memantine-induced brain activation. | Phase 2a study showed safety and tolerability, with an effect on residual negative symptoms. | |
| AZD8529 | Murine model (phencyclidine-induced hyperlocomotion). | Reversed phencyclidine-induced hyperlocomotion. | Phase 2 study did not show a significant improvement in PANSS total score compared to placebo. |
Experimental Protocols
Ketamine-Induced Mouse Model of Schizophrenia
A widely used protocol involves the administration of ketamine to mice during early postnatal development to induce long-lasting schizophrenia-like behavioral and neuropathological changes.
-
Animals: C57BL/6 mice.
-
Ketamine Administration: Subcutaneous injections of ketamine (e.g., 30 mg/kg) on postnatal days (PND) 7, 9, and 11.
-
Treatment: this compound (e.g., 10 mg/kg) or clozapine (e.g., 10 mg/kg) administered daily during the adolescent period (e.g., PND 35-60).
-
Behavioral Testing: Conducted in adulthood to assess cognitive and negative symptom-like behaviors. Examples include the Novel Object Recognition Test, Social Interaction Test, and Y-maze.
-
Neurochemical and Molecular Analysis: Post-mortem brain tissue analysis (e.g., prefrontal cortex, hippocampus) using techniques like Western blot and immunohistochemistry.
Western Blot for Apoptosis-Related Proteins
This technique is used to quantify the levels of specific proteins in brain tissue homogenates.
-
Tissue Homogenization: Brain regions of interest (e.g., prefrontal cortex, hippocampus) are dissected and homogenized in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection and quantification.
Immunohistochemistry for Parvalbumin and c-Fos
This method is used to visualize the location and abundance of specific proteins within brain tissue sections.
-
Tissue Preparation: Mice are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are extracted, post-fixed, and cryoprotected.
-
Sectioning: Coronal brain sections (e.g., 30-40 µm thick) are cut using a cryostat or vibratome.
-
Immunostaining:
-
Sections are washed and blocked to prevent non-specific antibody binding.
-
Incubation with primary antibodies against the target proteins (e.g., anti-parvalbumin, anti-c-Fos).
-
Incubation with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Counterstaining with a nuclear stain like DAPI may be performed.
-
-
Imaging: Sections are mounted on slides and imaged using a fluorescence or confocal microscope.
-
Analysis: The number of labeled cells or the intensity of the fluorescent signal is quantified in specific brain regions.
Visualizations
Signaling Pathway of mGluR2 and the Action of this compound
Caption: Mechanism of this compound action at the presynaptic terminal.
General Experimental Workflow for Preclinical Efficacy Testing
References
- 1. Early treatment with this compound, a mGluR2 modulator, improves behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the PAM of mGluR2, this compound, on brain apoptotic protein levels in a mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reviewing the ketamine model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Ketamine on Neuronal Network Dynamics: Translational Modeling of Schizophrenia‐Relevant Deficits - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Novel CNS Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful translation of preclinical findings to clinical efficacy is a critical challenge in drug development. This guide provides a comparative assessment of the translational potential of two investigational compounds, JNJ-42165279 and JNJ-46356479, alongside a P2X7 receptor antagonist, A-804598, from animal models to human studies. By presenting key preclinical data, experimental methodologies, and an overview of the relevant signaling pathways, this document aims to facilitate an objective evaluation of their therapeutic promise.
Executive Summary
This guide evaluates three compounds with distinct mechanisms of action targeting central nervous system (CNS) disorders:
-
JNJ-42165279: A potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids.
-
This compound: A selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).
-
A-804598: A potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel involved in neuroinflammation.
The following sections provide a detailed comparison of their preclinical profiles, including pharmacokinetics, pharmacodynamics, and efficacy in relevant animal models.
Data Presentation
Table 1: Preclinical Pharmacokinetics of JNJ-42165279, this compound, and A-804598 in Rodent Models
| Compound | Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | Brain/Plasma Ratio |
| JNJ-42165279 | Rat | 20 | p.o. | 4.2 (Plasma) | 1 | ~1.5 at 1h |
| This compound | Mouse | 10 | p.o. | - | - | - |
| A-804598 | Rat | 25 | i.g. | - | - | Readily crosses BBB |
Table 2: Preclinical Efficacy of JNJ-42165279, this compound, and A-804598 in Animal Models
| Compound | Animal Model | Indication | Key Findings |
| JNJ-42165279 | Spinal Nerve Ligation (SNL) Rat Model | Neuropathic Pain | Efficacious in reversing tactile allodynia.[1][2] |
| This compound | Postnatal Ketamine Mouse Model | Schizophrenia-like symptoms | Improved behavioral and neuropathological deficits.[3] |
| A-804598 | Footshock-induced Stress Rat Model | Stress and Neuroinflammation | Partially attenuated the increase in IL-1β and CD14 mRNA in the paraventricular nucleus.[4] |
| Chronic Ethanol and High-Fat Diet Mouse Model | Neuroinflammation and Liver Inflammation | Reversed changes in microglia and astrocytes and reduced inflammatory markers.[5] |
Experimental Protocols
Spinal Nerve Ligation (SNL) Model for Neuropathic Pain (as applied to JNJ-42165279):
This model is a widely used method to induce neuropathic pain in rodents. The procedure involves the tight ligation of the L5 spinal nerve in rats. This injury leads to the development of persistent pain behaviors, including tactile allodynia (pain in response to a normally non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus). Efficacy of a test compound like JNJ-42165279 is typically assessed by measuring the reversal of these pain behaviors using methods such as the von Frey filament test for mechanical allodynia.
Postnatal Ketamine Model of Schizophrenia (as applied to this compound):
This neurodevelopmental model in mice is used to mimic certain aspects of schizophrenia. Pups are administered ketamine, an NMDA receptor antagonist, during a critical period of brain development. This early-life insult leads to behavioral abnormalities in adulthood that are reminiscent of the positive, negative, and cognitive symptoms of schizophrenia. The therapeutic potential of compounds like this compound is evaluated by assessing their ability to ameliorate these behavioral deficits, which can include tests for social interaction, cognitive function (e.g., novel object recognition), and sensorimotor gating (e.g., prepulse inhibition).
Footshock-Induced Stress Model (as applied to A-804598):
This model is used to study the physiological and behavioral effects of acute stress. Rats are exposed to a series of unpredictable and inescapable electric footshocks. This stressor induces a robust activation of the hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic nervous system, leading to the release of stress hormones and pro-inflammatory cytokines in the brain. The efficacy of a compound like A-804598 is determined by its ability to mitigate these stress-induced neurochemical and behavioral changes, such as anxiety-like behavior and alterations in inflammatory markers.
Mandatory Visualization
Caption: FAAH Signaling Pathway and Mechanism of JNJ-42165279.
Caption: mGluR2 Signaling Pathway and Mechanism of this compound.
Caption: General Workflow of Preclinical to Clinical Translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal Models for the Investigation of P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models for the Investigation of P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of the P2X7 receptor antagonist A-804598 on neuroimmune and behavioral consequences of stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2X7 Receptor Antagonist A804598 Inhibits Inflammation in Brain and Liver in C57BL/6J Mice Exposed to Chronic Ethanol and High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-46356479 Demonstrates a Favorable Apoptotic Profile Compared to Traditional Antipsychotics
A novel glutamatergic modulator, JNJ-46356479, shows potential neuroprotective effects by attenuating apoptotic pathways, distinguishing it from the variable and sometimes neurotoxic effects of traditional antipsychotics. This comparison guide synthesizes preclinical findings, presenting key data on cell viability, caspase activity, and the expression of apoptotic proteins.
For researchers and drug development professionals in the field of neuropsychopharmacology, understanding the cellular impact of novel therapeutic agents is paramount. This compound, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), is being investigated for the treatment of schizophrenia. Its mechanism, which involves reducing presynaptic glutamate release, offers a different approach from traditional antipsychotics that primarily target dopamine D2 receptors.[1][2] This distinction extends to their effects on neuronal apoptosis, a critical factor in the pathophysiology of schizophrenia.
Recent studies indicate that this compound is not only non-toxic to neuronal cells but may also protect them from apoptosis induced by glutamate and dopamine.[1][2][3] This contrasts with the effects of some traditional antipsychotics, which have been shown to induce apoptosis under certain conditions.
Comparative Analysis of Apoptotic Effects
In vitro studies using human neuroblastoma cells (SK-N-SH) provide a direct comparison between this compound and the atypical antipsychotic clozapine. When administered alone, neither this compound nor clozapine significantly affected cell viability or apoptosis. However, in the presence of apoptotic inducers like dopamine and glutamate, significant differences emerged.
This compound demonstrated a neuroprotective effect, particularly against glutamate-induced toxicity, by increasing the number of viable cells and decreasing apoptotic cell death. In contrast, clozapine exacerbated glutamate-induced toxicity. Furthermore, this compound was found to decrease the activation of caspase 3, a key executioner in the apoptotic cascade, in the presence of both dopamine and glutamate.
In vivo studies in a mouse model of schizophrenia further support the anti-apoptotic properties of this compound. Treatment with this compound attenuated apoptosis in the brain by restoring the levels of the anti-apoptotic protein Bcl-2.
The following table summarizes the key quantitative findings from these comparative studies.
| Treatment Condition | Parameter | This compound | Clozapine (Traditional Antipsychotic) | Reference |
| In Vitro (Human Neuroblastoma SK-N-SH cells) | ||||
| Drug alone | Cell Viability | No significant change | No significant change | |
| Apoptotic Cells | No significant change | No significant change | ||
| + 200 µM Dopamine | Cell Viability (at 25 µM) | ~71% decrease | ~76% decrease | |
| Apoptotic Cells (at 25 µM) | ~71% | ~76% | ||
| Caspase 3 Activity | Attenuated increase | - | ||
| + 160 mM Glutamate | Cell Viability (at 25 µM) | ~25% increase | ~20% decrease | |
| Apoptotic Cells (at 25 µM) | ~15% decrease | ~30% increase | ||
| Caspase 3 Activity | Attenuated increase | - | ||
| In Vivo (Ketamine mouse model of schizophrenia) | ||||
| Prefrontal Cortex & Hippocampus | Bcl-2 Protein Levels | Partially restored | Not assessed | |
| Caspase-3 Protein Levels | No significant change | Not assessed | ||
| Bax Protein Levels | No significant change | Not assessed |
Signaling Pathways and Experimental Workflows
The differential effects of this compound and traditional antipsychotics on apoptosis can be understood by examining their impact on distinct signaling pathways. This compound, through its modulation of mGluR2, is hypothesized to activate anti-apoptotic mechanisms, primarily through the intrinsic pathway. Traditional antipsychotics, on the other hand, can influence apoptosis through various receptor interactions and downstream signaling cascades, which can be either protective or detrimental depending on the specific drug and cellular context.
The experimental workflow for assessing these apoptotic effects typically involves cell culture or animal models, followed by specific assays to measure cell death and related protein expression.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used in the cited studies to evaluate the effects of this compound and clozapine on apoptosis.
In Vitro Apoptosis Assays in Human Neuroblastoma (SK-N-SH) Cells
-
Cell Culture: SK-N-SH cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (100 U/mL penicillin and 100 µg/mL streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells were treated with varying concentrations (1, 10, and 25 µM) of this compound or clozapine, alone or in combination with apoptotic inducers (200 µM dopamine or 160 mM glutamate) for 24 hours.
-
Cell Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Apoptosis Detection by Flow Cytometry: Apoptotic cells were quantified using the Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit. Cells were analyzed on a flow cytometer.
-
Caspase-3 Activity Assay: Caspase-3 activity was measured using a fluorometric assay kit, which detects the cleavage of a specific substrate (DEVD-AFC).
In Vivo Apoptotic Protein Level Analysis in a Mouse Model of Schizophrenia
-
Animal Model: A postnatal ketamine-induced mouse model of schizophrenia was used.
-
Drug Administration: Mice were treated with this compound.
-
Tissue Preparation: The prefrontal cortex and hippocampus were dissected from the mouse brains.
-
Western Blot Analysis: Protein levels of caspase-3, Bax, and Bcl-2 were determined by Western blotting. Protein extracts were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins. A housekeeping protein (e.g., β-actin) was used as a loading control. Densitometric analysis was performed to quantify protein expression levels.
Conclusion
The available preclinical evidence suggests that this compound has a more favorable profile regarding neuronal apoptosis compared to traditional antipsychotics like clozapine. Its ability to attenuate glutamate-induced cell death and modulate anti-apoptotic proteins like Bcl-2 points towards a potential neuroprotective role. In contrast, the effects of traditional antipsychotics on apoptotic pathways appear to be more complex and can include pro-apoptotic actions. These findings highlight a significant mechanistic difference that may have important implications for the long-term treatment of schizophrenia, warranting further investigation into the clinical translation of these neuroprotective effects.
References
JNJ-46356479: An In Vivo Mechanistic Comparison of a Novel mGluR2 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo mechanism of action of JNJ-46356479, a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] The glutamatergic dysfunction hypothesis of schizophrenia suggests that excessive glutamate release contributes to the pathophysiology of the disorder.[3][4] this compound, by enhancing the receptor's response to endogenous glutamate, reduces the presynaptic release of this neurotransmitter, offering a targeted therapeutic strategy. This document contrasts its effects with the atypical antipsychotic clozapine and discusses its profile in the context of other mGluR2 PAMs.
Comparative Efficacy in a Preclinical Model of Schizophrenia
This compound has been evaluated in a postnatal ketamine mouse model of schizophrenia, which recapitulates some of the behavioral and neuropathological deficits associated with the disorder. In this model, this compound demonstrated significant efficacy in reversing cognitive and social impairments, comparable and in some aspects superior to clozapine.
Behavioral and Neuropathological Outcomes
| Parameter | Ketamine Model Control | This compound Treatment | Clozapine Treatment | Reference |
| Social Novelty Preference | No preference for novel animal | Preference for novel animal restored | Preference for novel animal restored | |
| Parvalbumin-positive cells (Prefrontal Cortex) | Reduced | Normalized | Normalized | |
| c-Fos expression (Hippocampus) | Decreased | Normalized | Normalized | |
| Spatial Working Memory (Y-maze) | Impaired spontaneous alternation | Partially improved | Not reported in direct comparison | |
| Social Motivation and Memory | Decreased | Partially improved | Not reported in direct comparison |
In Vivo Mechanism of Action: Attenuation of Apoptosis
A key aspect of this compound's in vivo mechanism is its ability to attenuate brain apoptosis, a process implicated in the neuropathology of schizophrenia. Studies in the ketamine mouse model have shown that this compound can modulate the levels of key apoptotic proteins.
Modulation of Apoptotic Proteins in the Prefrontal Cortex and Hippocampus
| Protein | Effect of Ketamine | Effect of this compound Treatment | Mechanism | Reference |
| Bcl-2 | Significantly reduced | Partially restored levels | Anti-apoptotic | |
| Caspase-3 | Increased | Levels modified | Pro-apoptotic | |
| Bax | Increased | Levels modified | Pro-apoptotic |
dot
Caption: Signaling pathway of this compound at the glutamatergic synapse.
Experimental Protocols
Postnatal Ketamine Mouse Model of Schizophrenia
-
Animals: C57BL/6J mice.
-
Induction: Mice are administered ketamine (30 mg/kg) on postnatal days (PND) 7, 9, and 11.
-
Treatment: this compound (10 mg/kg) or clozapine (10 mg/kg) is administered daily during the adolescent period (PND 35-60).
-
Behavioral Testing: Behavioral assays are conducted in adulthood to assess cognitive and social functions. These include the Y-maze for spatial working memory and the Three-Chamber Social Interaction Test for social novelty preference.
-
Neurochemical Analysis: Following behavioral testing, brain tissue (prefrontal cortex and hippocampus) is collected for molecular analysis.
Western Blot Analysis of Apoptotic Proteins
-
Sample Preparation: Brain tissue homogenates are prepared from the prefrontal cortex and hippocampus.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA).
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are incubated with primary antibodies against Bcl-2, Bax, and caspase-3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using a chemiluminescence detection system. Densitometry is used for quantification.
dot
Caption: Experimental workflow for in vivo evaluation of this compound.
Comparative Context with Other mGluR2 PAMs
While this compound shows promise in preclinical models, it is important to consider the clinical outcomes of other mGluR2 PAMs. Compounds such as JNJ-40411813 and LY2140023 (pomaglumetad methionil) did not demonstrate efficacy in clinical trials for schizophrenia. The reasons for these failures are likely multifaceted, but may include issues with target engagement, patient selection, or the complexity of the disease pathophysiology. This compound was developed to have a more balanced profile and improved drug-like attributes compared to earlier leads, which may contribute to its enhanced preclinical efficacy. Further investigation is required to determine if these improvements will translate to clinical success.
References
Safety Operating Guide
Proper Disposal of JNJ-46356479: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal procedures for JNJ-46356479, a selective and orally bioavailable mGlu2 receptor positive allosteric modulator. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics to inform safe handling and disposal.
| Property | Value |
| CAS Number | 1254979-66-2 (free base) |
| Molecular Formula | C22H22F5N5 |
| Molecular Weight | 451.45 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |
Disposal Protocol
This compound is intended for research purposes and, while shipped as a non-hazardous chemical, should be handled and disposed of with the care due to all laboratory chemicals.[1] The following step-by-step protocol should be followed for the disposal of unused this compound and its containers.
Step 1: Assess the Waste Stream
-
Unused Product: Unwanted or expired this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent pads, and weighing papers, should be disposed of as contaminated solid waste.
-
Empty Containers: Original containers of this compound must be properly decontaminated before disposal.
Step 2: Segregation and Containment
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Store all waste containing this compound in designated, clearly labeled, and sealed containers.
-
Use secondary containment for all liquid waste solutions to prevent spills.[2]
Step 3: Disposal of Unused this compound
-
Consult Institutional Guidelines: Always prioritize your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.[2]
-
Chemical Waste Pickup: Arrange for the collection of the this compound waste by your institution's hazardous waste management service.
-
DO NOT dispose of this compound down the drain or in the regular trash.[2] Evaporation is not an acceptable method of disposal.[2]
Step 4: Decontamination of Empty Containers
-
Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., the solvent used to prepare the stock solution, or another appropriate solvent like ethanol or acetone) a minimum of three times.
-
Collect Rinsate: The first rinse, and for highly toxic compounds, the first three rinses, must be collected and disposed of as hazardous chemical waste. Given that this compound is a potent bioactive molecule, it is best practice to collect all rinsate as hazardous waste.
-
Deface Label: Before disposing of the decontaminated container, completely remove or deface the original label to prevent misuse.
-
Final Disposal: After decontamination, the container can typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Researchers, scientists, and drug development professionals are reminded to always consult their local regulations and institutional policies to ensure full compliance and safety.
References
Essential Safety and Handling Protocols for JNJ-46356479
For researchers, scientists, and drug development professionals, ensuring safe handling of potent, novel compounds like JNJ-46356479 is paramount. While this compound is shipped as a non-hazardous chemical, its nature as a selective and potent bioactive molecule necessitates rigorous safety protocols in a laboratory setting.[1] The following guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Risk Assessment and General Precautions
Given the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance. A thorough risk assessment should be conducted before any handling.[2][3] All personnel must be trained on the safe handling of potent compounds.[4][5] Work should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in solid form and when in solution.
| Body Part | Solid Compound | Compound in Solution (e.g., DMSO) | Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves | Butyl rubber or Silver Shield™ gloves over nitrile gloves | To prevent skin contact with the potent compound. DMSO enhances skin penetration, requiring more resistant gloves. |
| Eyes | Chemical safety goggles | Chemical safety goggles and a face shield | To protect eyes from airborne particles and splashes. A face shield offers additional protection when handling liquids. |
| Body | Fully-fastened laboratory coat | Chemical-resistant laboratory coat or apron over a standard lab coat | To protect skin and clothing from contamination. |
| Respiratory | N95 or higher-rated respirator (if weighing outside of a containment enclosure) | Not generally required if handled in a fume hood | To prevent inhalation of fine particles. |
| Feet | Closed-toe shoes | Closed-toe shoes | To protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a strict, procedural workflow is critical to minimize exposure and ensure operational safety. The following diagram outlines the key steps for safely handling this compound from receipt to disposal.
Detailed Methodologies
Weighing the Solid Compound: To minimize aerosolization, weigh the solid powder in a powder-coated balance enclosure or a chemical fume hood. Use anti-static weighing paper or a tared vial. Handle the compound with a dedicated spatula. Close the primary container immediately after dispensing.
Preparing Solutions: this compound is soluble in DMSO. When preparing a solution, add the solvent slowly to the weighed compound to avoid splashing. If necessary, use a vortex mixer or sonicator with a securely capped vial to aid dissolution. All solutions should be clearly labeled with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated lab coats, should be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste: Solutions of this compound in DMSO or other organic solvents must be disposed of as hazardous chemical waste. Do not pour any solutions down the drain. Collect all liquid waste in a properly labeled, sealed, and chemical-resistant waste container. Follow your institution's and local regulations for hazardous waste disposal.
Decontamination: All non-disposable equipment and surfaces should be decontaminated after use. The effectiveness of a specific decontamination solution should be validated. Consult your institution's safety office for guidance on appropriate decontamination procedures for potent compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
